Product packaging for 1,1,1-Trichloropentafluoropropane(Cat. No.:CAS No. 4259-43-2)

1,1,1-Trichloropentafluoropropane

Cat. No.: B1594311
CAS No.: 4259-43-2
M. Wt: 237.38 g/mol
InChI Key: HJRXHKBZNQULJQ-UHFFFAOYSA-N
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Description

1,1,1-Trichloropentafluoropropane, also known as R-215 or Freon 215 , is an organofluorine compound with the molecular formula C3Cl3F5 and a molecular weight of 237.38 g/mol . It is characterized by a high density of 1.646 g/cm³ and a relatively low boiling point of 70-71°C, with a melting point of -80°C . This compound is classified as a chlorofluorocarbon (CFC) and is primarily of interest in industrial and environmental research. Its applications include use as a refrigerant , a blowing agent, and a specialty solvent. In modern research, it serves as a critical reference standard in environmental chemistry for studying the atmospheric behavior and ozone-depletion potential of CFCs. It is also a valuable intermediate in the synthesis of other fluorinated and chlorinated compounds . Researchers utilize it to investigate alternative chemicals with lower environmental impact. This compound is classified as an irritant (Xi) , and researchers should handle it with appropriate safety measures, referring to the relevant Safety Data Sheet. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses or personal use. Available for immediate inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3Cl3F5 B1594311 1,1,1-Trichloropentafluoropropane CAS No. 4259-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-2,2,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-2(5,6)1(7,8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRXHKBZNQULJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863351
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
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Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4259-43-2, 28109-69-5
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4259-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CFC 215
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, trichloropentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

Core Physical Properties

Quantitative data for 1,1,1-Trichloropentafluoropropane is primarily based on computational models. The following table summarizes these essential properties.

PropertyValueSource
Molecular Formula C3Cl3F5PubChem
Molecular Weight 237.38 g/mol PubChem
CAS Number 4259-43-2ChemSrc[1]
XLogP3-AA (Computed) 3.9PubChem
Hydrogen Bond Donor Count (Computed) 0PubChem
Hydrogen Bond Acceptor Count (Computed) 5PubChem
Rotatable Bond Count (Computed) 1PubChem

Note: The lack of available experimental data is highlighted in safety data sheets for this compound, where many physical and chemical properties are listed as "no data available"[2].

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is scarce, standard methodologies are well-established for determining the physical properties of chlorofluorocarbons and related compounds. These protocols provide a framework for any future experimental characterization.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, several methods can be employed.

1. Distillation Method: This is a common and straightforward method for determining the boiling point of a volatile liquid.

  • Apparatus: A standard distillation setup includes a distilling flask, a condenser, a receiving flask, a heat source (like a heating mantle), and a thermometer.

  • Procedure:

    • The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The sample is gradually heated.

    • The thermometer bulb is positioned so that it is level with the side arm of the distilling flask leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

    • The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point[3].

2. Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a capillary tube sealed at one end, and a small test tube.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The sealed capillary tube is inverted and placed in the test tube with the liquid.

    • The test tube is attached to the thermometer, which is then placed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point[4][5].

Vapor Pressure Determination

Vapor pressure is a critical property, especially for volatile compounds. Two common methods for its determination are the isoteniscope method and the gas saturation method.

1. Isoteniscope Procedure (for pressures from 0.1 to 100 kPa): This method involves balancing the vapor pressure of the sample against a known pressure of an inert gas.

  • Apparatus: An isoteniscope (a specialized glass bulb with a U-tube manometer), a vacuum pump, a controlled temperature bath, and a pressure-measuring device.

  • Procedure:

    • The sample is placed in the isoteniscope bulb.

    • The sample is degassed by cooling it and evacuating the apparatus.

    • The isoteniscope is brought to the desired temperature in the controlled bath.

    • The vapor pressure of the sample is measured by adjusting the pressure of an inert gas to balance the level of the liquid in the U-tube manometer[6].

2. Gas Saturation Method (for low vapor pressures): This dynamic method involves saturating a stream of inert gas with the vapor of the substance under investigation.

  • Apparatus: A thermostatically controlled saturation column containing the sample, a source of inert carrier gas (e.g., nitrogen), flow meters, and a system to trap and quantify the vaporized substance.

  • Procedure:

    • A slow, measured stream of the inert gas is passed through or over the surface of the sample at a constant temperature.

    • The gas becomes saturated with the vapor of the substance.

    • The amount of vaporized substance is determined by trapping it (e.g., in a cold trap or on a sorbent) and then measuring its mass.

    • The vapor pressure is calculated from the volume of the carrier gas and the mass of the vaporized substance[7][8].

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the logical connection between the molecular structure of this compound and its resulting physical properties.

Logical Relationship of this compound Properties Structure Molecular Structure (C3Cl3F5) IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) Structure->IntermolecularForces determines ThermodynamicProperties Thermodynamic Properties IntermolecularForces->ThermodynamicProperties influences BulkProperties Bulk Physical Properties ThermodynamicProperties->BulkProperties manifests as BoilingPoint Boiling Point BulkProperties->BoilingPoint MeltingPoint Melting Point BulkProperties->MeltingPoint VaporPressure Vapor Pressure BulkProperties->VaporPressure Density Density BulkProperties->Density

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow for Boiling Point Determination (Thiele Tube Method)

The diagram below outlines the general experimental workflow for determining the boiling point of a liquid using the Thiele tube method.

Workflow for Boiling Point Determination (Thiele Tube) start Start prep_sample Prepare Sample in Small Test Tube start->prep_sample insert_capillary Insert Inverted Sealed Capillary Tube prep_sample->insert_capillary assemble Assemble Apparatus: Attach to Thermometer and Place in Thiele Tube insert_capillary->assemble heat Gently Heat Thiele Tube assemble->heat observe_bubbles Observe Continuous Stream of Bubbles heat->observe_bubbles cool Stop Heating and Allow to Cool observe_bubbles->cool Yes observe_entry Observe Liquid Entering Capillary Tube cool->observe_entry record_bp Record Temperature as Boiling Point observe_entry->record_bp Yes end End record_bp->end

Caption: Experimental workflow for the Thiele tube boiling point method.

Signaling Pathways

For a simple, synthetically produced chlorofluorocarbon such as this compound, there are no known biological signaling pathways in which it is directly involved. Its primary relevance in a biological context would be related to toxicology and its effects on living organisms, which is outside the scope of its physical properties.

References

In-Depth Technical Guide: 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloropentafluoropropane, also known by its ASHRAE designation R-215cb or as CFC-215cb, is a chlorofluorocarbon (CFC). Its chemical formula is C3Cl3F5, and its IUPAC name is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane. As a fully halogenated chlorofluorocarbon, it has historically been used in applications typical for this class of compounds, such as refrigerants and blowing agents. However, due to their significant ozone-depleting potential, the production and use of CFCs have been phased out under the Montreal Protocol.

This guide provides a technical overview of this compound, including its chemical structure, properties, and a representative synthesis protocol. It is important to note that due to its classification as a CFC and subsequent production phase-out, detailed experimental data and applications in modern research, particularly in drug development, are limited.

Chemical Structure and Identification

The structure of this compound consists of a three-carbon propane backbone where one terminal carbon is bonded to three chlorine atoms and the other two carbons are fully substituted with fluorine atoms.

  • CAS Number: 4259-43-2[1][2]

  • Molecular Formula: C3Cl3F5

  • IUPAC Name: 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane

  • Synonyms: CFC-215cb, R-215cb, Freon 215[2]

  • SMILES: C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F[2]

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The table below includes computed properties and experimental data for isomeric or structurally related compounds to provide an estimate.

PropertyValueNotes
Molecular Weight 237.38 g/mol Calculated
Boiling Point No specific data availableFor the isomer 1-chloro-1,1,3,3,3-pentafluoropropane (CAS 460-92-4), the boiling point is 28°C.
Melting Point No specific data availableFor the isomer 1-chloro-1,1,3,3,3-pentafluoropropane (CAS 460-92-4), the melting point is -107°C.
Density No specific data available
Vapor Pressure No specific data available

Synthesis of Halogenated Propanes: A General Experimental Protocol

Objective: To synthesize a chlorofluoropropane derivative via catalytic fluorination and chlorofluorination.

Materials:

  • Pelletized copper-substituted α-chromium oxide catalyst

  • Nitrogen (N2) gas

  • Hydrogen fluoride (HF)

  • Chlorine (Cl2)

  • CFC-1213xa (precursor)

  • Inconel or Monel nickel alloy reactor tube

  • Fluidized sand bath

  • Vaporizer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation:

    • A weighed quantity of the pelletized catalyst is placed in the reactor tube.

    • The reactor is heated from 50°C to 175°C in a continuous flow of nitrogen (50 cc/min) over approximately one hour.

    • Hydrogen fluoride gas is then introduced into the reactor at a flow rate of 50 cc/min.

    • After 0.5 to 2 hours, the nitrogen flow is reduced to 20 cc/min, and the HF flow is increased to 80 cc/min for about one hour.

    • The reactor temperature is then gradually increased to 400°C over 3 to 5 hours to fully activate the catalyst.

    • After activation, the HF flow is stopped, and the reactor is cooled to the desired reaction temperature (e.g., 300°C) under a nitrogen flow.

  • Chlorofluorination Reaction:

    • The precursor, CFC-1213xa, is fed from a pump to a vaporizer maintained at approximately 118°C.

    • The vaporized precursor is combined with hydrogen fluoride and chlorine gas in a Monel nickel alloy tube packed with Monel turnings to ensure proper mixing.

    • The typical molar ratio of HF/precursor/chlorine is 20:1:4.

    • The reactant mixture is then passed through the heated reactor containing the activated catalyst.

    • The contact time is typically maintained for 5 to 30 seconds.

    • The reaction is conducted at atmospheric pressure.

  • Product Analysis:

    • The product stream exiting the reactor is analyzed by gas chromatography (GC) to determine the composition and yield of the various halogenated propane products.

Applications in Research and Drug Development

Despite a thorough review of scientific literature, there is no evidence to suggest that this compound has any significant application in modern chemical research, organic synthesis, or drug development. Its chemical inertness and the presence of strong carbon-halogen bonds make it generally unsuitable as a reactive intermediate or building block in pharmaceutical synthesis.

The primary historical applications were limited to its use as a refrigerant and blowing agent, leveraging its thermodynamic properties. The focus of the scientific community has since shifted away from CFCs due to their environmental impact, and therefore, research into new applications for these compounds is virtually non-existent.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of chlorofluoropropanes.

G cluster_prep Catalyst Preparation and Activation cluster_reaction Vapor Phase Reaction cluster_analysis Product Analysis catalyst_loading Load Catalyst into Reactor heating_n2 Heat under N2 Flow (50°C to 175°C) catalyst_loading->heating_n2 hf_treatment Introduce HF Flow heating_n2->hf_treatment temp_ramp Increase Temperature to 400°C hf_treatment->temp_ramp reactor Pass over Activated Catalyst precursor Precursor (e.g., CFC-1213xa) vaporizer Vaporize Precursor precursor->vaporizer mixing Mix with HF and Cl2 vaporizer->mixing mixing->reactor product_stream Product Stream reactor->product_stream Effluent gc_analysis Gas Chromatography (GC) product_stream->gc_analysis

A generalized workflow for the synthesis of chlorofluoropropanes.
Logical Relationships of this compound

This diagram shows the relationship between the chemical nature of this compound, its properties, and its resulting applications and environmental impact.

G cluster_properties Inherent Properties cluster_apps Consequences & Applications compound This compound (CFC-215cb) chem_inert Chemical Inertness compound->chem_inert thermo Thermodynamic Properties compound->thermo ozone_dep Ozone Depleting Potential compound->ozone_dep no_research_app Limited Use in R&D / Synthesis chem_inert->no_research_app refrigerant Refrigerant / Blowing Agent thermo->refrigerant phase_out Production Phase-out (Montreal Protocol) ozone_dep->phase_out

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 1,1,1-Trichloropentafluoropropane (CFC-215cb). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of NMR and MS, along with data from analogous halogenated propanes, to predict and explain the spectral features. This document also outlines generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with halogenated organic compounds.

Introduction

This compound is a chlorofluorocarbon (CFC) with the chemical formula C₃Cl₃F₅. As with other compounds in this class, its analysis is crucial for environmental monitoring, chemical synthesis, and materials science. NMR and MS are indispensable tools for the structural elucidation and characterization of such molecules. This guide will delve into the theoretical underpinnings of its spectral behavior.

Predicted NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹⁹F and ¹³C NMR are the most informative techniques.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are significantly influenced by the electronegativity of neighboring atoms.

Based on the structure of this compound (CF₃-CF₂-CCl₃), two distinct fluorine environments are expected: a trifluoromethyl (-CF₃) group and a difluoromethylene (-CF₂) group.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

Fluorine GroupPredicted Chemical Shift (δ) ppm (vs. CFCl₃)Predicted MultiplicityPredicted Coupling Constant (J) Hz
-CF₃-80 to -90Triplet10 - 20 (³JFF)
-CF₂--110 to -130Quartet10 - 20 (³JFF)

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. Conversely, the -CF₂- group should appear as a quartet due to coupling with the -CF₃ group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon backbone of the molecule. Three distinct carbon signals are expected for this compound. The chemical shifts will be significantly influenced by the attached halogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm (vs. TMS)Predicted Multiplicity (due to C-F coupling)
-CCl₃90 - 110Singlet
-CF₂-110 - 130Triplet
-CF₃115 - 135Quartet

Note: These are predicted values. The high degree of halogenation will lead to significant downfield shifts.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Fragmentation Pattern

Upon electron ionization, this compound is expected to fragment in a predictable manner. The most likely fragmentation pathways involve the cleavage of C-C and C-Cl bonds.

Table 3: Predicted Key Mass Fragments for this compound

m/zProposed Fragment Ion
169[C₂F₅]⁺
119[CF₂Cl]⁺
117[CCl₃]⁺
100[C₂F₄]⁺
85[CF₃]⁺
69[CF₃]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of halogenated propanes is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹⁹F NMR Acquisition:

    • Reference the spectrum to an external standard (e.g., CFCl₃ at δ = 0 ppm).

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: -250 to 50 ppm.

  • ¹³C NMR Acquisition:

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at δ = 0 ppm).

    • Acquire the spectrum with proton decoupling.

    • A sufficient relaxation delay (e.g., 5-10 seconds) is recommended for quantitative analysis due to the long relaxation times of quaternary carbons and carbons attached to fluorine.

Mass Spectrometry

A general protocol for the mass spectrometric analysis of volatile halogenated compounds is as follows:

  • Sample Introduction: For a volatile compound like this compound, direct infusion via a heated inlet system or introduction through a gas chromatograph (GC-MS) is suitable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns for chlorine-containing fragments.

Visualizations

Molecular Structure

molecular_structure C1 C C2 C C1->C2 Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 Cl3 Cl C1->Cl3 C3 C C2->C3 F1 F C2->F1 F2 F C2->F2 F3 F C3->F3 F4 F C3->F4 F5 F C3->F5

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway parent [C3Cl3F5]⁺˙ m/z 236 (for ³⁵Cl) frag1 [C2F5]⁺ m/z 119 parent->frag1 - CCl3 frag2 [CCl3]⁺ m/z 117 parent->frag2 - C2F5 frag3 [CF2Cl]⁺ m/z 85 parent->frag3 - C2F3Cl2 frag4 [CF3]⁺ m/z 69 frag1->frag4 - CF2

The Environmental Impact of 1,1,1-Trichloropentafluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental impact of 1,1,1-Trichloropentafluoropropane, also known as CFC-215cb. Due to its classification as a chlorofluorocarbon (CFC), this compound is recognized as a significant contributor to ozone depletion and global warming. This document synthesizes the available data on its environmental properties, outlines the methodologies for assessing its impact, and illustrates its atmospheric behavior. Given the sparse specific data for this particular isomer, this guide also draws upon information from the broader class of CFCs to provide a comprehensive assessment.

Introduction

This compound (C₃Cl₃F₅) is a fully halogenated chlorofluorocarbon. Its chemical structure, characterized by a propane backbone saturated with chlorine and fluorine atoms, imparts a high degree of stability, allowing it to persist in the atmosphere for extended periods. This persistence is a key factor in its significant environmental impact. Like other CFCs, it is non-reactive in the troposphere and is only broken down by intense ultraviolet (UV) radiation in the stratosphere.

Quantitative Environmental Impact Data

Quantitative data for the specific isomer this compound (CFC-215cb) is limited in publicly accessible scientific literature. However, data for the broader category of Trichloropentafluoropropane (CFC-215) is available and provides a strong indication of its environmental impact.

Table 1: Environmental Impact Metrics for Trichloropentafluoropropane (CFC-215)

ParameterValueReference Substance
Ozone Depletion Potential (ODP) 1.0CFC-11 (ODP = 1.0)[1][2]
Global Warming Potential (GWP) Data not availableCO₂ (GWP = 1)
Atmospheric Lifetime Data not available-

Note on Data Availability: While a specific Global Warming Potential (GWP) value for this compound is not available in the reviewed literature, it is crucial to understand that as a CFC, its GWP is expected to be substantial. For context, other CFCs have GWP values that are thousands of times higher than that of carbon dioxide. For example, CFC-11 has a GWP of approximately 4,750 over a 100-year time horizon[3]. The high GWP of CFCs is due to their strong absorption of infrared radiation in the atmospheric window and their long atmospheric lifetimes[3][4].

Atmospheric Signaling and Degradation Pathway

The primary environmental concern with CFCs like this compound is their role in the catalytic destruction of stratospheric ozone. Once released into the atmosphere, these inert compounds are transported to the stratosphere where they undergo photolysis by high-energy UV radiation, releasing chlorine atoms. These chlorine atoms then act as catalysts in a series of reactions that destroy ozone molecules.

cluster_troposphere Troposphere cluster_stratosphere Stratosphere CFC_emission This compound (CFC-215cb) Emission CFC_transport Atmospheric Transport CFC_emission->CFC_transport Stable in Troposphere CFC_stratosphere CFC-215cb CFC_transport->CFC_stratosphere Cl_atom Chlorine Atom (Cl) CFC_stratosphere->Cl_atom Photolysis UV_radiation High-Energy UV Radiation UV_radiation->CFC_stratosphere ClO Chlorine Monoxide (ClO) Cl_atom->ClO Reacts with Ozone Ozone (O₃) Ozone->ClO Oxygen Oxygen Molecule (O₂) ClO->Cl_atom Reacts with ClO->Oxygen O_atom Oxygen Atom (O) O_atom->Cl_atom O_atom->Oxygen

Figure 1: Atmospheric Degradation Pathway of this compound.

Experimental Protocols for Environmental Impact Assessment

The determination of the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of a substance involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP) Determination

The ODP of a compound is a relative measure of its effectiveness in destroying stratospheric ozone compared to CFC-11, which has an ODP of 1.0[5][6]. The experimental determination involves several key steps:

  • Atmospheric Lifetime Measurement: The atmospheric lifetime of the substance is determined by measuring the rate constants of its reactions with hydroxyl radicals (OH) and other atmospheric oxidants, as well as its photolysis cross-sections.

  • Chlorine Release Efficiency: Laboratory studies are conducted to determine the efficiency of chlorine atom release from the molecule upon photolysis in the stratosphere.

  • Atmospheric Modeling: The data from the laboratory studies are used as inputs for 2D or 3D global atmospheric models. These models simulate the transport of the substance to the stratosphere, its decomposition, and the subsequent catalytic ozone destruction.

  • Relative Impact Calculation: The modeled ozone depletion caused by the substance is then compared to the ozone depletion calculated for an equivalent emission of CFC-11 to determine the ODP value[7][8].

cluster_workflow ODP Determination Workflow A Laboratory Measurements (Rate Constants, Photolysis Cross-sections) B Determine Atmospheric Lifetime A->B C Global Atmospheric Model (2D or 3D) B->C D Simulate Transport, Chemistry, and Ozone Depletion C->D E Calculate Ozone Depletion relative to CFC-11 D->E F Ozone Depletion Potential (ODP) E->F

Figure 2: Workflow for Experimental ODP Determination.
Global Warming Potential (GWP) Calculation

The GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years[4][9][10]. The calculation methodology involves:

  • Infrared Absorption Spectrum: The infrared absorption spectrum of the compound is measured in the laboratory. This determines the wavelengths at which the molecule absorbs thermal radiation and its efficiency in doing so.

  • Radiative Forcing Calculation: The radiative forcing of the substance is calculated based on its infrared absorption spectrum and its atmospheric concentration.

  • Atmospheric Lifetime: As with ODP, the atmospheric lifetime of the gas is a critical parameter.

  • Integration over a Time Horizon: The radiative forcing is integrated over a chosen time horizon (e.g., 100 years), taking into account the decay of the substance in the atmosphere.

  • Comparison with CO₂: The integrated radiative forcing is then compared to that of an equivalent mass of CO₂ to calculate the GWP[4][9].

cluster_workflow GWP Calculation Workflow A Measure Infrared Absorption Spectrum C Calculate Radiative Forcing A->C B Determine Atmospheric Lifetime D Integrate Radiative Forcing over Time Horizon (e.g., 100 years) B->D C->D E Compare with Integrated Radiative Forcing of CO₂ D->E F Global Warming Potential (GWP) E->F

Figure 3: Workflow for GWP Calculation.

Conclusion

References

Unveiling the Genesis of Chlorofluoropropanes: A Technical Primer on Their Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational discovery and initial scientific investigations into chlorofluoropropanes. We delve into the pioneering synthesis techniques, present the originally reported physical and chemical data, and provide detailed experimental protocols from these seminal studies. This document serves as a comprehensive resource for understanding the early history and fundamental properties of this class of organofluorine compounds.

Discovery and Early Synthesis

The emergence of chlorofluoropropanes is rooted in the broader history of organofluorine chemistry, with early synthesis methods primarily revolving around halogen exchange reactions. The groundbreaking work of Belgian chemist Frédéric Jean Edmond Swarts in the late 19th and early 20th centuries laid the groundwork for the practical synthesis of many organofluorine compounds.

A pivotal moment in the specific study of chlorofluoropropanes was the 1949 publication by Donald D. Coffman, Richard. Cramer, and G. W. Rigby, which detailed the synthesis of several of these compounds. Their work, along with other contemporaneous studies, established key methodologies for the preparation and characterization of these novel molecules.

The primary method employed in these initial studies was the Swarts reaction , which involves the treatment of a chlorinated organic compound with a metallic fluoride, most notably antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt as a catalyst. This reaction facilitates the stepwise replacement of chlorine atoms with fluorine.

Another significant early method was vapor-phase fluorination , where a chlorinated propane is reacted with hydrogen fluoride (HF) at elevated temperatures over a catalyst.

Tabulated Physical and Chemical Data from Initial Studies

The following tables summarize the quantitative data from the initial studies on various chlorofluoropropanes. These values represent the physical constants as reported in the early literature and provide a basis for comparison with modern, more precise measurements.

Compound NameMolecular FormulaBoiling Point (°C)Refractive Index (n_D)Density (g/mL)
2,2-Dichloro-1,1,1-trifluoropropaneC₃H₃Cl₂F₃49Data not availableData not available
3-Chloro-1,1,1-trifluoropropaneC₃H₄ClF₃Data not available1.3371.326
1,1-Dichloro-1,2,2-trifluoropropaneC₃H₃Cl₂F₃601.3531.418

Note: Data from initial studies is often incomplete. "Data not available" indicates that the value was not found in the reviewed early literature.

Experimental Protocols from Foundational Studies

The following are detailed methodologies for key experiments cited in the initial discovery and characterization of chlorofluoropropanes, based on the available early literature.

General Swarts Reaction Protocol for the Synthesis of Chlorofluoropropanes

This protocol is a generalized representation of the Swarts reaction as it would have been applied in the initial syntheses of chlorofluoropropanes.

Materials:

  • Chlorinated propane precursor (e.g., a tetrachloropropane or pentachloropropane)

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Reaction vessel (e.g., a three-necked flask) equipped with a reflux condenser, dropping funnel, and stirrer

  • Distillation apparatus

  • Washing solutions (e.g., dilute hydrochloric acid, water, dilute sodium carbonate solution)

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • The chlorinated propane precursor is charged into the reaction vessel.

  • A catalytic amount of antimony pentachloride is added to the reaction vessel.

  • The mixture is heated to a gentle reflux.

  • Antimony trifluoride is added portion-wise through the dropping funnel. The rate of addition is controlled to maintain a steady reaction.

  • After the addition of antimony trifluoride is complete, the reaction mixture is refluxed for a specified period to ensure complete reaction.

  • The reaction mixture is then cooled, and the crude product is isolated by distillation.

  • The distillate is washed successively with dilute hydrochloric acid, water, and a dilute sodium carbonate solution to remove any remaining antimony salts and acidic byproducts.

  • The washed product is dried over a suitable drying agent, such as anhydrous calcium chloride.

  • The final product is purified by fractional distillation, and the physical constants (boiling point, refractive index, density) are measured.

Vapor-Phase Fluorination of Chloropropanes with Hydrogen Fluoride

This protocol outlines the general procedure for the vapor-phase fluorination of chloropropanes, another early method for producing chlorofluoropropanes.

Materials:

  • Chlorinated propane precursor

  • Anhydrous hydrogen fluoride (HF)

  • Fluorination catalyst (e.g., chromium oxyfluoride)

  • Tube reactor made of a material resistant to HF (e.g., Monel or nickel)

  • Furnace for heating the reactor

  • Condensation and collection system

  • Scrubbing solution (e.g., aqueous potassium hydroxide)

Procedure:

  • The fluorination catalyst is packed into the tube reactor.

  • The reactor is heated to the desired reaction temperature in a furnace.

  • A stream of the vaporized chlorinated propane precursor is passed through the heated reactor.

  • Simultaneously, a stream of anhydrous hydrogen fluoride is fed into the reactor. The molar ratio of HF to the chloropropane is a critical parameter.

  • The reaction products exit the reactor as a vapor stream.

  • The vapor stream is passed through a condensation and collection system to liquefy the chlorofluoropropane products.

  • Unreacted HF and byproduct HCl are removed by passing the product stream through a scrubbing solution.

  • The collected crude product is then purified by distillation.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in the early studies of chlorofluoropropanes.

Swarts_Reaction_Workflow Start Start: Chlorinated Propane Precursor Reaction Swarts Reaction: - Add SbCl5 (catalyst) - Heat to reflux - Add SbF3 Start->Reaction Distillation Isolation: Crude Distillation Reaction->Distillation Washing Purification: - Wash with HCl(aq) - Wash with H2O - Wash with Na2CO3(aq) Distillation->Washing Drying Drying: Anhydrous CaCl2 Washing->Drying Final_Distillation Final Purification: Fractional Distillation Drying->Final_Distillation Characterization Characterization: - Boiling Point - Refractive Index - Density Final_Distillation->Characterization End End: Purified Chlorofluoropropane Characterization->End

Caption: Workflow for the synthesis and purification of chlorofluoropropanes via the Swarts reaction.

Vapor_Phase_Fluorination_Workflow Chlorinated_Propane Vaporized Chlorinated Propane Precursor Reactor Vapor-Phase Reaction (Heated Tube Reactor with Catalyst) Chlorinated_Propane->Reactor HF Anhydrous Hydrogen Fluoride HF->Reactor Condensation Condensation and Collection Reactor->Condensation Scrubbing Scrubbing (Removal of HF and HCl) Condensation->Scrubbing Purification Purification (Distillation) Scrubbing->Purification Final_Product Purified Chlorofluoropropane Purification->Final_Product

Caption: Process flow for the vapor-phase fluorination of chloropropanes.

Methodological & Application

1,1,1-Trichloropentafluoropropane: A Potential Solvent for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

1,1,1-Trichloropentafluoropropane (C3Cl3F5) is a halogenated hydrocarbon with potential applications as a solvent in various spectroscopic techniques. Its chemical structure, lacking hydrogen atoms, and the presence of both chlorine and fluorine atoms give it unique physical and chemical properties. This document provides an overview of its known characteristics and explores its theoretical suitability for UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to a lack of specific studies on its use as a spectroscopy solvent, this note also provides generalized protocols for evaluating its performance.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its consideration as a solvent in spectroscopic analysis.

PropertyValueReference
Molecular Formula C3Cl3F5[1]
Molecular Weight 237.38 g/mol [2]
CAS Number 4259-43-2[1][3]
Boiling Point 73.7 °C[4]
Melting Point -72 °C[4]
Density 1.6631 g/cm³[4]
Refractive Index 1.3512 @ 20 °C[4]

Theoretical Spectroscopic Suitability

UV-Visible Spectroscopy

Theoretically, this compound should be a suitable solvent for UV-Visible spectroscopy in a manner similar to other halogenated alkanes. The absence of double bonds or chromophoric groups in its structure suggests that it will not absorb significantly in the UV-Visible region, likely offering a low UV cutoff. This would make it transparent over a wide spectral range, allowing for the analysis of various analytes without solvent interference.

Infrared (IR) Spectroscopy

For IR spectroscopy, the primary advantage of this compound is the absence of C-H bonds, which eliminates the strong C-H stretching and bending vibrations that can obscure analytical signals in many common solvents. The C-Cl and C-F stretching and bending vibrations will be present, but these typically occur in the fingerprint region and may offer clear windows in the mid-IR range for analyte characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As this compound contains no protons, it is a potentially excellent solvent for ¹H NMR spectroscopy, as it will not produce any interfering solvent signals. For ¹³C NMR, the carbon signals of the solvent would be present and would need to be accounted for. Its fluorine content makes it unsuitable for ¹⁹F NMR of analytes, as the solvent would produce large signals, but it could potentially be used as a reference standard in some cases. Its relatively low boiling point may require the use of sealed NMR tubes for experiments conducted at elevated temperatures.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[2][3]

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][5]

  • Avoid contact with skin and eyes.[2][3]

  • Avoid inhalation of vapors.[6]

  • Use non-sparking tools and prevent the buildup of electrostatic charge.[2][3]

  • Do not eat, drink, or smoke when using this product.[5][6]

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6]

  • Store away from incompatible materials.[2]

First-Aid Measures:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]

  • In case of skin contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2][5]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

General Protocols for Solvent Evaluation in Spectroscopy

The following are generalized protocols for evaluating a new solvent, such as this compound, for use in spectroscopy.

Protocol 1: Determination of UV Cutoff

  • Fill a 1 cm path length quartz cuvette with the test solvent.

  • Use a double-beam UV-Visible spectrophotometer and record a baseline with the same solvent in both the sample and reference beams.

  • Scan from 800 nm to 200 nm.

  • The UV cutoff is the wavelength at which the absorbance of the solvent is equal to 1 Absorbance Unit (AU).

Protocol 2: Determination of IR Transparency Windows

  • Acquire a background spectrum of the empty sample compartment of an FTIR spectrometer.

  • Fill a liquid transmission cell with the test solvent.

  • Acquire the IR spectrum of the solvent from 4000 cm⁻¹ to 400 cm⁻¹.

  • Identify the regions of the spectrum where the solvent has minimal absorbance (high transmittance). These are the transparency windows suitable for analyte analysis.

Protocol 3: Evaluation for NMR Spectroscopy

  • Prepare a sample of the test solvent in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum to confirm the absence of proton signals.

  • Acquire a ¹³C NMR spectrum to identify the solvent's carbon signals.

  • Dissolve a known standard compound (e.g., a compound with a simple, known spectrum) in the test solvent.

  • Acquire ¹H and ¹³C NMR spectra of the solution to assess for any solvent-solute interactions or signal distortion.

  • Check the solubility of a range of compounds with varying polarities to determine the solvent's general utility.

Visualizations

Experimental_Workflow_for_Solvent_Evaluation cluster_UV_Vis UV-Visible Spectroscopy cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy uv_start Prepare Solvent Blank uv_scan Scan from 800-200 nm uv_start->uv_scan uv_cutoff Determine UV Cutoff (A=1) uv_scan->uv_cutoff evaluation Evaluate Suitability uv_cutoff->evaluation ir_bkg Acquire Background Spectrum ir_sample Run Solvent Spectrum ir_bkg->ir_sample ir_windows Identify Transparency Windows ir_sample->ir_windows ir_windows->evaluation nmr_prep Prepare Neat Solvent Sample nmr_1h Acquire ¹H NMR nmr_prep->nmr_1h nmr_13c Acquire ¹³C NMR nmr_prep->nmr_13c nmr_solubility Test Solubility of Standards nmr_prep->nmr_solubility nmr_solubility->evaluation start Select New Solvent cluster_UV_Vis cluster_UV_Vis cluster_IR cluster_IR cluster_NMR cluster_NMR report Report Findings evaluation->report

Caption: Workflow for evaluating a novel solvent for spectroscopy.

Disclaimer: The information provided in this document is based on theoretical considerations and available data from chemical databases and safety data sheets. Specific experimental validation is required to confirm the suitability of this compound as a solvent for any spectroscopic application. Always consult the latest safety data sheet before handling this chemical.

References

Technical Information Note: 1,1,1-Trichloropentafluoropropane in Agrochemical Contexts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 1,1,1-Trichloropentafluoropropane (also known as CFC-215cb) as an active ingredient in agrochemical research are not documented in publicly available literature, its chemical properties are characteristic of chlorofluorocarbons (CFCs) which historically saw use in various industrial applications, including as solvents and propellants. This document explores the potential, largely historical or niche, role of this compound as an inert ingredient in pesticide formulations and discusses the broader context of fluorinated compounds in agriculture, including environmental and regulatory considerations that have led to the phasing out of CFCs.

Potential Application as an Inert Ingredient

Inert ingredients are components of a pesticide formulation other than the active ingredient. They are added to enhance the effectiveness, stability, and usability of the product. Given its chemical nature, this compound could have theoretically served in the following capacities:

  • Solvent: To dissolve a solid active ingredient, allowing for its uniform application.

  • Carrier: To facilitate the delivery of the active ingredient to the target.

  • Propellant: In aerosol-based pesticide formulations.

The physical and chemical properties of this compound would be key determinants of its suitability for such roles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound (CAS No: 4259-43-2) is presented below. These properties are relevant to its potential function as a solvent or carrier in a formulation.

PropertyValueReference
Molecular Formula C₃Cl₃F₅[1]
Molecular Weight 237.38 g/mol [1]
IUPAC Name 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane[1]
Synonyms CFC-215cb, Freon 215, R 215cb[2]

Agrochemical Formulation Workflow

The following diagram illustrates the general workflow for creating a liquid agrochemical formulation, highlighting the stage at which an inert solvent like this compound might have been incorporated.

Agrochemical_Formulation_Workflow cluster_0 Formulation Development cluster_1 Manufacturing Process cluster_2 End Product Active_Ingredient Active Ingredient (Solid or Liquid) Mixing Mixing & Dissolution Active_Ingredient->Mixing Inert_Ingredient Inert Ingredient (e.g., this compound as solvent) Inert_Ingredient->Mixing Additives Addition of Surfactants, Emulsifiers, etc. Mixing->Additives QC Quality Control (Stability, Purity) Additives->QC Packaging Packaging & Labeling QC->Packaging Final_Product Final Agrochemical Formulation Packaging->Final_Product

General workflow for agrochemical formulation.

Experimental Protocols

Due to the lack of specific documented use of this compound in modern agrochemical research, detailed experimental protocols for its application are not available. However, a general protocol for evaluating a potential solvent in a pesticide formulation is outlined below.

Protocol: Evaluation of a Novel Solvent for an Emulsifiable Concentrate (EC) Formulation

  • Objective: To determine the suitability of a test solvent (e.g., this compound) for creating a stable EC formulation of a model active ingredient.

  • Materials:

    • Model active ingredient (solid, with known melting point and solubility characteristics)

    • Test solvent (this compound)

    • Reference solvent (e.g., cyclohexanone, N-methyl-2-pyrrolidone)

    • Emulsifiers (a blend of non-ionic and anionic surfactants)

    • Standard hard water (342 ppm)

    • Glass beakers, magnetic stirrers, graduated cylinders, water bath, analytical balance.

  • Procedure:

    • Solubility Assessment:

      • Prepare saturated solutions of the active ingredient in both the test and reference solvents at various temperatures (e.g., 0°C, 25°C, 50°C).

      • Determine the concentration of the dissolved active ingredient in each saturated solution using an appropriate analytical method (e.g., HPLC, GC).

    • Formulation Preparation:

      • Based on the solubility data, prepare a target concentration of the active ingredient in the test solvent (e.g., 200 g/L).

      • Dissolve the active ingredient in the test solvent with gentle heating and stirring if necessary.

      • Add a predetermined amount of emulsifier blend (e.g., 5-10% w/v) and mix until a homogenous solution is obtained.

    • Emulsion Stability Test:

      • Add 5 mL of the prepared formulation to 95 mL of standard hard water in a graduated cylinder.

      • Invert the cylinder 10-30 times to form an emulsion.

      • Observe the emulsion for stability at set time intervals (e.g., 30 minutes, 2 hours, 24 hours). Record any creaming, sedimentation, or crystallization.

    • Cold Temperature Stability:

      • Store the prepared formulation at a low temperature (e.g., 0°C) for 7 days.

      • Observe for any signs of crystallization or phase separation.

  • Data Analysis:

    • Compare the solubility of the active ingredient in the test solvent versus the reference solvent.

    • Evaluate the stability of the emulsion formed with the test formulation.

    • Assess the cold temperature stability of the formulation.

Environmental Fate and Regulatory Context

This compound is a chlorofluorocarbon (CFC). The environmental fate of CFCs is a significant concern due to their potential to deplete the stratospheric ozone layer. While specific toxicological and environmental fate data for this compound are limited in the public domain, the general characteristics of CFCs include:

  • Persistence: They are highly stable in the troposphere with long atmospheric lifetimes.

  • Ozone Depletion Potential: In the stratosphere, they can be broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone.

Due to these environmental concerns, the production and use of CFCs have been phased out under the Montreal Protocol. Consequently, the use of this compound in any application, including as an inert ingredient in pesticides, is highly restricted and largely of historical interest. Modern agrochemical formulations utilize solvents with more favorable environmental and toxicological profiles. A search of the U.S. Environmental Protection Agency (EPA) inert ingredient database did not yield a specific approval for this compound, further indicating its lack of current use in registered pesticide products in the United States.[3][4][5][6]

Logical Relationship Diagram: Inert Ingredient Considerations

The following diagram outlines the key considerations for selecting an inert ingredient in an agrochemical formulation, highlighting why a compound like this compound would likely be disqualified in modern research and development.

Inert_Ingredient_Considerations cluster_2 Decision Point Solubility Solubility of Active Ingredient Selection Inert Ingredient Selection Solubility->Selection Stability Chemical & Physical Stability Stability->Selection Compatibility Compatibility with other components Compatibility->Selection Efficacy Enhancement of Efficacy Efficacy->Selection Toxicity Low Human Toxicity Toxicity->Selection Environmental_Fate Favorable Environmental Profile (e.g., Biodegradable, Low Persistence) Environmental_Fate->Selection Regulatory_Approval Regulatory Approval (e.g., EPA Inert Ingredient List) Regulatory_Approval->Selection

References

Application of 1,1,1-Trichloropentafluoropropane in Pharmaceutical Intermediate Synthesis: A Case Study with Analogue 3-Chloro-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly accessible research and chemical literature do not contain specific examples or established protocols for the use of 1,1,1-trichloropentafluoropropane in the synthesis of pharmaceutical intermediates. However, the closely related compound, 3-chloro-1,1,1-trifluoropropane, is a well-documented and valuable building block in pharmaceutical research and development. This document will, therefore, provide detailed application notes and protocols for 3-chloro-1,1,1-trifluoropropane as a representative example of how halogenated propanes are utilized in medicinal chemistry to synthesize advanced pharmaceutical intermediates. The methodologies and principles described are likely applicable to other similar fluorinated and chlorinated short-chain alkanes.

Introduction to Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a critical strategy in modern drug design. The trifluoromethyl group (-CF3), in particular, can significantly enhance the therapeutic properties of a drug candidate. These enhancements are attributed to the unique electronic and steric properties of the trifluoromethyl group, which can improve metabolic stability, lipophilicity, and binding affinity to the target protein.[1] Compounds like 3-chloro-1,1,1-trifluoropropane serve as versatile synthons for introducing this important functional group into complex molecular architectures.[1]

Application Notes: Synthesis of a Trifluoromethylated Amine Intermediate

This section details the application of 3-chloro-1,1,1-trifluoropropane in the synthesis of a key pharmaceutical intermediate, N-benzyl-3,3,3-trifluoropropylamine. This intermediate can be further elaborated to create a variety of biologically active molecules.

The overall synthetic workflow involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,1,1-trifluoropropane with a primary amine.

G A 3-Chloro-1,1,1-trifluoropropane C Nucleophilic Substitution A->C B Benzylamine B->C D N-benzyl-3,3,3-trifluoropropylamine (Pharmaceutical Intermediate) C->D High Yield E Downstream Synthesis D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Synthetic workflow for a pharmaceutical intermediate.

Experimental Protocol: Synthesis of N-benzyl-3,3,3-trifluoropropylamine

Materials:

  • 3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)

  • Benzylamine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (100 mL), potassium carbonate (2.0 equivalents), and benzylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add 3-chloro-1,1,1-trifluoropropane (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Redissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-3,3,3-trifluoropropylamine as a colorless oil.

Data Presentation
ParameterValue
Reactants
3-Chloro-1,1,1-trifluoropropane1.0 eq
Benzylamine1.2 eq
Potassium Carbonate2.0 eq
Solvent Acetonitrile
Reaction Temperature Reflux (~82°C)
Reaction Time 12-18 hours
Yield 85-95% (typical)
Purity (post-chromatography) >98% (by GC-MS and NMR)

Signaling Pathway Context

While the synthesized intermediate itself is not biologically active, it serves as a crucial building block. The trifluoropropylamine moiety can be incorporated into molecules designed to interact with specific biological targets. For example, it could be part of a molecule that inhibits a particular enzyme or blocks a receptor. The rationale for its inclusion often relates to improving the drug's pharmacokinetic profile.

G cluster_0 Drug Properties cluster_1 Pharmacokinetic Outcome A Trifluoromethyl Group (-CF3) B Increased Metabolic Stability A->B C Enhanced Lipophilicity A->C D Improved Binding Affinity A->D E Longer Half-life in vivo B->E F Better Membrane Permeation C->F G Higher Potency D->G H Improved Drug Candidate E->H F->H G->H

Caption: Rationale for using trifluoromethylated intermediates.

Conclusion

While direct applications of this compound in pharmaceutical synthesis are not readily found in the current literature, the use of analogous fluorinated building blocks like 3-chloro-1,1,1-trifluoropropane is a cornerstone of modern medicinal chemistry. The protocols and principles outlined here provide a framework for the synthesis of trifluoromethylated intermediates that are crucial for the development of new and improved therapeutics. The ability of the trifluoromethyl group to enhance key drug properties ensures that compounds like 3-chloro-1,1,1-trifluoropropane will remain vital tools for researchers and scientists in the pharmaceutical industry.

References

experimental protocol for fluorination using 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

Note on 1,1,1-Trichloropentafluoropropane: Initial research indicates that this compound is not commonly utilized as a laboratory reagent for fluorination reactions. It is more likely a chlorofluorocarbon (CFC) or hydrochlorofluorocarbon (HCFC) compound, which are typically used as refrigerants, blowing agents, or solvents, and their use is often regulated due to environmental concerns. The following application notes, therefore, focus on a widely used and well-documented electrophilic fluorinating agent to provide a relevant and practical guide for researchers in drug development and organic synthesis.

Electrophilic Fluorination Using a Selectfluor™ Analogue

This section provides a detailed protocol for the fluorination of a model substrate, a β-ketoester, using an electrophilic fluorinating agent. Electrophilic fluorinating reagents are a class of compounds that deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate. They are valued for their relative safety and ease of handling compared to gaseous fluorine.

Safety Precautions

Handling of all chemicals should be performed in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[2] Avoid inhalation of dusts and vapors.[2] In case of accidental contact with skin, wash immediately with soap and plenty of water.[2] All waste materials should be disposed of according to institutional and local environmental regulations.[1][2]

Experimental Protocol: Fluorination of a β-Ketoester

This protocol describes the fluorination of a generic β-ketoester using a common electrophilic fluorinating agent in a laboratory setting.

Materials:

  • β-Ketoester (Substrate)

  • Electrophilic Fluorinating Agent (e.g., Selectfluor™)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.

  • Reagent Addition: While stirring the solution at room temperature, add the electrophilic fluorinating agent in one portion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, quench the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Representative Fluorination Reactions

The following table summarizes typical results for the fluorination of various β-ketoesters under the conditions described above.

Substrate (β-Ketoester)Fluorinating AgentSolventReaction Time (h)Yield (%)
Ethyl 2-oxocyclopentanecarboxylateSelectfluor™Acetonitrile285
Methyl 3-oxo-3-phenylpropanoateSelectfluor™Acetonitrile478
Dibenzoyl methaneSelectfluor™Acetonitrile392
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fluorination of a β-ketoester.

experimental_workflow start Start setup Reaction Setup: - β-Ketoester - Anhydrous Acetonitrile - Inert Atmosphere start->setup addition Reagent Addition: - Electrophilic Fluorinating Agent setup->addition monitoring Reaction Monitoring: - TLC or LC-MS addition->monitoring workup Aqueous Workup: - Quench with Water - Extraction monitoring->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: General workflow for the electrophilic fluorination of a β-ketoester.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in an electrophilic fluorination reaction.

Caption: Logical flow of an electrophilic fluorination reaction.

References

Application Notes and Protocols for 1,1,1-Trichloropentafluoropropane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These notes and protocols are intended as a general guide and are based on limited available safety information for 1,1,1-Trichloropentafluoropropane (CAS No. 4259-43-2). A comprehensive and current Safety Data Sheet (SDS) from the manufacturer or supplier must be obtained and reviewed before any handling, storage, or use of this chemical. The information provided herein is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations.

Introduction

This compound is a halogenated hydrocarbon. Due to the presence of chlorine and fluorine atoms, it is expected to have properties that require careful management in a laboratory environment to ensure the safety of personnel and to prevent environmental release. This document outlines general procedures for its handling and storage.

Hazard Identification

Based on available data, this compound is noted as an irritant. Halogenated hydrocarbons as a class can present various hazards, including potential toxicity, and may be harmful if inhaled, ingested, or absorbed through the skin. They can also have environmental implications, such as being ozone-depleting substances. A detailed hazard assessment must be conducted upon receipt of the manufacturer's SDS.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₃Cl₃F₅PubChem
CAS Number 4259-43-2PubChem
Molar Mass 237.38 g/mol PubChem
Boiling Point Data Not Available-
Melting Point Data Not Available-
Flash Point Data Not Available-
Permissible Exposure Limit (PEL) Data Not Available-
Threshold Limit Value (TLV) Data Not Available-
Lower Explosive Limit (LEL) Data Not Available-
Upper Explosive Limit (UEL) Data Not Available-

Experimental Protocols

General Handling Protocol
  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment specific to the planned use of this compound.

  • Engineering Controls: All work with this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Safety goggles or a face shield.

    • A lab coat.

  • Dispensing: When transferring or dispensing the chemical, use a method that minimizes the generation of vapors or aerosols.

  • Avoid Incompatibilities: Keep away from incompatible materials. While specific incompatibilities for this compound are not detailed in the available literature, halogenated hydrocarbons can react with strong oxidizing agents, alkali metals, and other reactive materials.

  • Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Storage Protocol
  • Container: Store in a tightly sealed, original, or compatible container.

  • Location: Store in a cool, dry, and well-ventilated area designated for the storage of hazardous chemicals.

  • Segregation: Store away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Inventory: Maintain an accurate inventory of the chemical.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures

In the event of a fire involving this compound, use an appropriate extinguishing agent for the surrounding fire. Halogenated hydrocarbons may produce toxic and corrosive fumes (e.g., hydrogen chloride, hydrogen fluoride) upon decomposition in a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response Protocol
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Personal Protection: All personnel involved in the cleanup should wear appropriate PPE, including respiratory protection if vapors are present.

Visualizations

Handling_and_Storage_Workflow start Start: Receive Chemical sds_review Obtain and Review Supplier's SDS start->sds_review risk_assessment Conduct Task-Specific Risk Assessment sds_review->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling Handling in Chemical Fume Hood ppe->handling storage Storage in Cool, Dry, Well-Ventilated Area handling->storage Post-use waste Dispose of Waste (Hazardous Waste Stream) handling->waste Waste Generation spill Spill Occurs handling->spill end End: Procedure Complete storage->end waste->end spill_response Follow Spill Response Protocol spill->spill_response spill_response->waste

Caption: Workflow for Safe Handling and Storage.

Emergency_Response_Logic incident Incident Occurs (Spill, Fire, Exposure) assess_scene Assess Scene for Safety incident->assess_scene is_safe Is it Safe to Intervene? assess_scene->is_safe evacuate Evacuate Area & Call for Help is_safe->evacuate No ppe Don Appropriate PPE is_safe->ppe Yes report Report Incident evacuate->report exposure Personnel Exposure ppe->exposure spill Spill/Release ppe->spill exposure->spill No first_aid Administer First Aid (as per SDS) exposure->first_aid Yes spill_cleanup Contain and Clean Spill (as per protocol) spill->spill_cleanup Yes medical Seek Medical Attention first_aid->medical spill_cleanup->report medical->report

Caption: Logic for Emergency Response Procedures.

Application Notes and Protocols: 1,1,1-Trichloropentafluoropropane as a Refrigerant or Blowing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1-Trichloropentafluoropropane, a member of the chlorofluorocarbon (CFC) family of compounds, has historically seen use as both a refrigerant and a blowing agent for polyurethane foams. However, due to its significant environmental impact, specifically its high Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), its production and use have been largely phased out under international agreements such as the Montreal Protocol. Consequently, detailed performance data for this specific compound in modern applications is scarce.

This document provides a summary of the available physical and environmental properties of trichloropentafluoropropane isomers. Recognizing the limited availability of application-specific data, this report also furnishes detailed, standardized experimental protocols for the evaluation of refrigerants and blowing agents. These protocols, established by organizations such as ASTM and ASHRAE, provide a framework for the assessment of any potential alternative compounds.

Physicochemical and Environmental Properties of Trichloropentafluoropropane Isomers

Several isomers of trichloropentafluoropropane exist, with this compound (CFC-215cb) and 1,2,3-trichloropentafluoropropane being two examples. The available data for these compounds is summarized below.

PropertyThis compound (CFC-215cb)1,2,3-TrichloropentafluoropropaneReference
CAS Number 4259-43-276-17-5[1]
Molecular Formula C₃Cl₃F₅C₃Cl₃F₅[1]
Molecular Weight 237.38 g/mol 237.38 g/mol [1]
Melting Point --72 °C[1]
Boiling Point -74 °C[1]
Ozone Depletion Potential (ODP) ~1~1[1]
Global Warming Potential (GWP) High (exact value not readily available)High (exact value not readily available)[1]

Application as a Refrigerant

While specific performance data for this compound in refrigeration cycles is limited, the general principles of operation and evaluation are well-established. A typical vapor-compression refrigeration cycle consists of four main components: a compressor, a condenser, an expansion valve, and an evaporator. The efficiency of a refrigerant is determined by its thermodynamic properties and its performance within this cycle.

Experimental Protocol: Refrigerant Performance Evaluation (Based on ANSI/ASHRAE Standards)

This protocol outlines the methodology for determining the cooling capacity and coefficient of performance (COP) of a refrigerant in a vapor-compression cycle.

Objective: To evaluate the thermodynamic performance of a test refrigerant.

Apparatus:

  • A fully instrumented vapor-compression refrigeration test stand, including:

    • Compressor (of known displacement and isentropic efficiency)

    • Condenser (water-cooled or air-cooled)

    • Expansion valve (thermostatic or electronic)

    • Evaporator (calorimeter type)

  • Temperature sensors (thermocouples or RTDs)

  • Pressure transducers

  • Flow meter (for refrigerant and, if applicable, cooling water)

  • Power meter (for compressor energy consumption)

  • Data acquisition system

Procedure:

  • System Preparation:

    • Evacuate the refrigeration system to remove any non-condensable gases.

    • Charge the system with the specified amount of the test refrigerant.

    • Leak-check the entire system.

  • Test Conditions:

    • Set the desired evaporating and condensing temperatures by controlling the heat input to the evaporator and the cooling medium flow to the condenser.

    • Allow the system to reach a steady state, where temperatures, pressures, and flow rates remain constant over time.

  • Data Collection:

    • Record the following parameters at steady-state conditions:

      • Refrigerant temperature and pressure at the inlet and outlet of each major component (compressor, condenser, evaporator).

      • Refrigerant mass flow rate.

      • Power consumption of the compressor.

      • Inlet and outlet temperatures and flow rate of the cooling medium for the condenser and the heat source for the evaporator.

  • Calculations:

    • Refrigerating Effect (Q_e): Determined from the heat absorbed in the evaporator. For a calorimeter, this is the measured heat input.

    • Compressor Work (W_in): Measured directly by the power meter.

    • Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Q_e / W_in).

Refrigerant_Performance_Workflow cluster_setup System Preparation cluster_testing Testing cluster_data Data Acquisition cluster_analysis Analysis Evacuate Evacuate System Charge Charge with Refrigerant Evacuate->Charge LeakCheck Leak Check Charge->LeakCheck SetConditions Set Evaporating & Condensing Temperatures LeakCheck->SetConditions SteadyState Achieve Steady State SetConditions->SteadyState RecordParams Record Temperatures, Pressures, Flow Rates, & Power Consumption SteadyState->RecordParams CalcQe Calculate Refrigerating Effect (Qe) RecordParams->CalcQe CalcWin Measure Compressor Work (Win) RecordParams->CalcWin CalcCOP Calculate COP (COP = Qe / Win) CalcQe->CalcCOP CalcWin->CalcCOP

Diagram: Workflow for Refrigerant Performance Evaluation.

Application as a Blowing Agent

As a blowing agent, this compound would be used in the production of rigid polyurethane foams. The blowing agent is vaporized by the heat of the polymerization reaction, creating the cellular structure of the foam. The properties of the resulting foam, such as density, thermal conductivity, and compressive strength, are critical to its performance as an insulating material.

Experimental Protocol: Evaluation of Rigid Polyurethane Foam Properties (Based on ASTM Standards)

This protocol describes the methodology for characterizing the key physical properties of a rigid polyurethane foam produced with a test blowing agent.

Objective: To determine the apparent density, thermal conductivity, and compressive strength of a rigid polyurethane foam.

Materials and Apparatus:

  • Polyol and isocyanate components for the polyurethane foam system.

  • Test blowing agent (e.g., this compound).

  • Mixing equipment (high-shear mixer).

  • Mold for foam production.

  • Saw for cutting foam specimens.

  • Analytical balance.

  • Calipers.

  • Heat flow meter apparatus (for thermal conductivity measurement, ASTM C518).

  • Universal testing machine with a compression platen (for compressive strength measurement, ASTM D1621).[2]

Procedure:

  • Foam Preparation:

    • Condition the polyol, isocyanate, and blowing agent to the specified temperature.

    • Accurately weigh the components according to the desired formulation.

    • Thoroughly mix the polyol and blowing agent.

    • Add the isocyanate and mix vigorously for the specified time.

    • Pour the reacting mixture into the mold and allow it to cure.

  • Specimen Preparation:

    • After curing, remove the foam from the mold.

    • Cut specimens of the required dimensions for each test using a saw. Ensure the cuts are clean and the surfaces are parallel.

  • Apparent Density (ASTM D1622):

    • Measure the dimensions of a rectangular foam specimen accurately using calipers.

    • Weigh the specimen on an analytical balance.

    • Calculate the density by dividing the mass by the calculated volume.

  • Thermal Conductivity (ASTM C518):

    • Place a foam specimen of known thickness between the two plates of the heat flow meter apparatus, which are maintained at different, constant temperatures.

    • Allow the system to reach thermal equilibrium.

    • The apparatus measures the heat flow through the specimen.

    • The thermal conductivity is calculated based on the heat flow, specimen thickness, and the temperature difference across the specimen.

  • Compressive Strength (ASTM D1621): [2]

    • Place a foam specimen in the universal testing machine.[2]

    • Apply a compressive load at a constant rate of crosshead movement.[2]

    • Record the load and the corresponding deformation.

    • The compressive strength is typically reported as the stress at 10% deformation or at the yield point, whichever occurs first.[3]

Foam_Property_Evaluation_Workflow cluster_prep Foam Preparation cluster_specimen Specimen Preparation cluster_testing Property Testing Mix Mix Polyol, Isocyanate, & Blowing Agent Pour Pour into Mold Mix->Pour Cure Cure Foam Pour->Cure Cut Cut Specimens to Required Dimensions Cure->Cut Density Apparent Density (ASTM D1622) Cut->Density Thermal Thermal Conductivity (ASTM C518) Cut->Thermal Compressive Compressive Strength (ASTM D1621) Cut->Compressive

Diagram: Workflow for Rigid Foam Property Evaluation.

Conclusion

This compound and its isomers are historically significant but environmentally detrimental compounds. Due to their phase-out, detailed performance data in modern applications is largely unavailable. The provided standardized protocols offer robust and reproducible methods for the evaluation of alternative refrigerants and blowing agents, enabling researchers and scientists to assess the viability of next-generation, environmentally benign materials. It is imperative for all handling and experimental procedures involving such chemicals to be conducted with strict adherence to safety protocols and environmental regulations.

References

Application Notes and Protocols for the Analytical Detection of 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloropentafluoropropane (CFC-215cb) is a chlorofluorocarbon (CFC) that belongs to a class of compounds known for their historical use as refrigerants, solvents, and blowing agents. Due to their significant environmental impact, particularly on the ozone layer, the production and use of many CFCs have been phased out under international agreements like the Montreal Protocol. However, their persistence in the environment and potential presence as legacy contaminants or byproducts necessitates robust analytical methods for their detection and quantification.

These application notes provide a detailed framework for the analysis of this compound in various matrices, with a primary focus on environmental samples. The methodologies described are based on established analytical techniques for volatile halogenated compounds and can be adapted and validated for specific research and monitoring needs.

Analytical Methods Overview

The primary analytical technique for the detection of volatile and semi-volatile halogenated hydrocarbons like this compound is Gas Chromatography (GC) coupled with a sensitive detector. The most common and effective detectors for this purpose are the Electron Capture Detector (ECD), known for its high sensitivity to halogenated compounds, and the Mass Spectrometer (MS), which provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern. For trace-level analysis in aqueous samples, pre-concentration techniques such as Purge and Trap or Headspace sampling are typically employed.

Quantitative Data Summary

ParameterTypical PerformanceNotes
Limit of Detection (LOD) 0.01 - 0.5 µg/L (in water)Dependent on sample volume, pre-concentration efficiency, and instrument sensitivity.
Limit of Quantification (LOQ) 0.05 - 1.0 µg/L (in water)Typically 3-5 times the LOD.
Linearity (R²) > 0.995Over a defined concentration range (e.g., 0.1 - 100 µg/L).
Precision (%RSD) < 15%For replicate analyses of a standard.
Accuracy/Recovery (%) 80 - 120%For spiked matrix samples.

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS

This protocol is adapted from standard methods for the analysis of volatile organic compounds in water, such as those developed by the U.S. Environmental Protection Agency (EPA).

1. Principle: Volatile organic compounds, including this compound, are purged from a water sample by bubbling an inert gas through it. The purged compounds are trapped on a sorbent material, then thermally desorbed into a gas chromatograph for separation and detection by a mass spectrometer.

2. Materials and Reagents:

  • Reagent Water: Deionized or distilled water, free of interfering contaminants.

  • Methanol: Purge and trap grade.

  • Standard Stock Solution: A certified standard of this compound in methanol (e.g., 1000 µg/mL).

  • Internal Standard/Surrogate Stock Solutions: Certified standards of appropriate internal standards (e.g., fluorobenzene, chlorobenzene-d5) and surrogates (e.g., bromofluorobenzene) in methanol.

  • Helium: Ultra-high purity (99.999%), for use as a carrier and purge gas.

3. Instrumentation:

  • Gas Chromatograph/Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for separating volatile halogenated compounds (e.g., a 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent).

  • Purge and Trap System: Commercially available system with a suitable trap (e.g., Tenax/silica gel/charcoal).

4. Sample Collection and Preservation:

  • Collect samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vial.

  • If residual chlorine is present, add a reducing agent (e.g., sodium thiosulfate) to the vials before sample collection.

  • Store samples at 4°C and analyze within 14 days.

5. Purge and Trap GC-MS Procedure:

  • Purge and Trap Conditions (Example):

    • Sample Volume: 5 mL

    • Purge Gas: Helium at 40 mL/min

    • Purge Time: 11 minutes at ambient temperature

    • Desorb Time: 2 minutes at 250°C

    • Bake Time: 8 minutes at 260°C

  • GC Conditions (Example):

    • Inlet Temperature: 200°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 35°C, hold for 5 minutes

      • Ramp 1: 10°C/min to 170°C

      • Ramp 2: 20°C/min to 220°C, hold for 3 minutes

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

      • Note: For quantitative analysis, SIM mode is preferred for higher sensitivity. Characteristic ions for this compound would need to be determined from its mass spectrum. A likely prominent ion would be from the loss of a chlorine atom.

6. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of the this compound stock solution into reagent water.

  • A typical calibration range would be from the LOQ to 100 µg/L.

  • Spike all standards, blanks, and samples with the internal standard and surrogate solutions prior to analysis.

  • Generate a calibration curve by plotting the response factor (analyte peak area / internal standard peak area) against the concentration.

7. Quality Control:

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control sample (LCS) to monitor method performance.

  • Analyze matrix spike/matrix spike duplicate (MS/MSD) samples to assess matrix effects and precision.

  • Monitor surrogate recovery in all samples and QC samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (40 mL VOA vial) Preservation 2. Preservation (Refrigeration at 4°C) Sample_Collection->Preservation Spiking 3. Spiking (Internal Standard & Surrogate) Preservation->Spiking Purge_Trap 4. Purge and Trap (Volatiles transferred to trap) Spiking->Purge_Trap Thermal_Desorption 5. Thermal Desorption (Analytes released to GC) Purge_Trap->Thermal_Desorption GC_Separation 6. GC Separation (Capillary Column) Thermal_Desorption->GC_Separation MS_Detection 7. MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Identification 8. Compound Identification (Retention Time & Mass Spectrum) MS_Detection->Identification Quantification 9. Quantification (Internal Standard Calibration) Identification->Quantification Reporting 10. Reporting (Concentration in µg/L) Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound in water.

Putative Environmental Degradation Pathway

While specific degradation pathways for this compound are not well-documented, a plausible pathway under anaerobic conditions is reductive dehalogenation, a common degradation mechanism for chlorinated compounds in the environment. This process involves the sequential removal of chlorine atoms.

Putative_Degradation_Pathway CFC215cb This compound (C3Cl3F5) Product1 1,1-Dichloro-pentafluoropropane (C3HCl2F5) CFC215cb->Product1 +e-, -Cl- Product2 1-Chloro-pentafluoropropane (C3H2ClF5) Product1->Product2 +e-, -Cl- Product3 Pentafluoropropane (C3H3F5) Product2->Product3 +e-, -Cl-

Caption: Putative reductive dehalogenation pathway of this compound.

Disclaimer: The experimental protocols and degradation pathway provided are based on established methods for structurally similar compounds and general principles of environmental chemistry. These methods and pathways must be experimentally validated for this compound specifically. The quantitative data presented are illustrative and should be determined for each specific application and laboratory.

Application Notes and Protocols for the Disposal of 1,1,1-Trichloropentafluoropropane Waste

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These guidelines are for informational purposes only and are based on general principles of hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for the disposal of chemical waste.

Introduction

1,1,1-Trichloropentafluoropropane is a halogenated hydrocarbon.[1] Due to its chemical structure, which includes chlorine and fluorine, it is imperative to manage its waste with stringent safety and environmental precautions. Improper disposal can lead to environmental contamination and potential health hazards. These application notes provide a framework for the safe handling and disposal of this compound waste in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for assessing the risks associated with its handling and disposal.

PropertyValueReference
Molecular FormulaC₃Cl₃F₅[1]
Molecular Weight237.38 g/mol [1]
CAS Number4259-43-2[1]

Health and Safety Precautions

Personnel handling this compound waste must adhere to strict safety protocols to minimize exposure.

3.1. Personal Protective Equipment (PPE)

A comprehensive list of required PPE is detailed in the table below.

PPESpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or with a certified respirator if ventilation is inadequate.To prevent inhalation of vapors.

3.2. Engineering Controls

ControlSpecificationRationale
Fume Hood All handling of this compound waste should be conducted in a certified chemical fume hood.To minimize inhalation exposure.
Safety Shower & Eyewash Station Must be readily accessible in the work area.For immediate decontamination in case of accidental exposure.

Waste Collection and Storage Protocol

Proper collection and storage of this compound waste are critical to ensure safety and compliance.

4.1. Waste Container Requirements

RequirementSpecificationRationale
Container Material Chemically compatible and leak-proof container (e.g., high-density polyethylene or glass).To prevent degradation of the container and leakage.
Labeling The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste". The accumulation start date must also be clearly visible.To ensure proper identification and tracking of the waste.
Closure The container must be kept tightly closed except when adding waste.To prevent the release of vapors.

4.2. Storage Conditions

ConditionSpecificationRationale
Location Store in a designated, well-ventilated, and secure waste accumulation area.To prevent unauthorized access and ensure proper ventilation.
Segregation Store away from incompatible materials.To prevent accidental chemical reactions.
Spill Containment Secondary containment should be used to capture any potential leaks.To prevent the spread of contamination in case of a spill.

Disposal Protocol

The primary recommended method for the disposal of halogenated hydrocarbon waste is through a licensed hazardous waste disposal facility.

5.1. General Disposal Procedure

  • Waste Characterization: Ensure the waste is properly identified as this compound waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Preparation: Ensure the waste container is properly labeled, closed, and the exterior is clean and free of contamination.

  • Contact EHS: Contact your institution's EHS department to schedule a waste pickup. Provide them with all necessary information about the waste stream.

  • Documentation: Complete all required hazardous waste disposal forms as provided by your EHS department.

5.2. Recommended Disposal Method

The most common and environmentally responsible method for the disposal of chlorinated and fluorinated hydrocarbons is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing technology. This process is designed to break down the complex halogenated molecules into simpler, less harmful substances. The acidic gases (HCl and HF) generated during combustion are neutralized in the scrubber system.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

6.1. Spill Response

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Cleanup: Only trained personnel with the appropriate PPE should perform the cleanup. Use an inert absorbent material to collect the spilled liquid. Place the absorbed material into a sealed, labeled hazardous waste container.

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the management of this compound waste from generation to disposal.

Waste_Management_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Collection cluster_storage Temporary Storage cluster_disposal Disposal Process A 1. Waste Generation (this compound) B 2. Segregate Waste Stream A->B C 3. Transfer to Labeled, Sealed 'Hazardous Waste' Container B->C D 4. Store in Designated Waste Accumulation Area C->D E 5. Use Secondary Containment D->E F 6. Request Waste Pickup from EHS E->F G 7. Complete Disposal Documentation F->G H 8. Transfer to Licensed Hazardous Waste Facility G->H I 9. Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Workflow for this compound waste management.

Logical Relationship for Spill Response

The following diagram outlines the decision-making process and logical flow of actions in the event of a spill.

Spill_Response_Logic Spill Spill Occurs IsSafe Is it safe to respond? Spill->IsSafe Evacuate Evacuate Area IsSafe->Evacuate No IsTrained Are you trained for cleanup? IsSafe->IsTrained Yes Alert Alert Supervisor & EHS Evacuate->Alert AwaitEHS Await EHS Response Alert->AwaitEHS IsTrained->AwaitEHS No ContainSpill Contain Spill with Absorbent Material IsTrained->ContainSpill Yes Cleanup Collect Waste into Sealed Container ContainSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Documentation Complete Spill Report Decontaminate->Documentation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of chlorofluorocarbon (CFC) synthesis. Due to a lack of specific literature for the synthesis of 1,1,1-Trichloropentafluoropropane (CFC-215cb), this guide provides generalized advice that may be applicable to its synthesis and the minimization of byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chlorofluoropropanes.

IssuePossible CauseSuggested Solution
Low Yield of Desired Product Incomplete reaction of the starting material.- Increase reaction temperature within the optimal range. - Extend the reaction time. - Ensure the catalyst is active and present in the correct concentration.
Non-selective reaction leading to multiple byproducts.- Optimize the molar ratio of reactants. - Adjust the reaction temperature and pressure to favor the desired product formation. - Evaluate the use of a more selective catalyst.
High Levels of Incompletely Fluorinated Byproducts Insufficient fluorinating agent.- Increase the molar ratio of the fluorinating agent to the substrate.
Low reaction temperature or short reaction time.- Increase the reaction temperature and/or extend the reaction time to drive the fluorination to completion.
Catalyst deactivation.- Regenerate or replace the catalyst.
Presence of Over-Fluorinated Byproducts Excessively harsh reaction conditions.- Decrease the reaction temperature. - Reduce the concentration of the fluorinating agent.
Highly active catalyst.- Consider using a less reactive catalyst or a catalyst support that moderates activity.
Formation of Isomeric Byproducts High reaction temperatures promoting rearrangement.- Lower the reaction temperature to favor the kinetically controlled product.
Catalyst promoting isomerization.- Screen different catalysts to find one with higher selectivity for the desired isomer.
Difficult Separation of Product from Byproducts Similar boiling points of the product and impurities.- Employ fractional distillation with a high-efficiency column. - Consider extractive distillation or preparative gas chromatography for challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of chlorofluoropropanes like this compound?

A1: While specific data for this compound is limited, common byproducts in similar syntheses can include:

  • Incompletely halogenated compounds: Molecules where not all the desired chlorine or fluorine atoms have been substituted.

  • Isomers: Compounds with the same chemical formula but different arrangements of atoms.

  • Over-halogenated products: Molecules with a higher degree of fluorination or chlorination than the target compound.

  • Elimination products: Alkenes formed through the removal of HCl or HF.

Q2: How can I control the selectivity of the fluorination reaction?

A2: Controlling selectivity is crucial for minimizing byproducts. Key strategies include:

  • Catalyst Selection: The choice of catalyst (e.g., antimony halides, chromium oxides) and its support can significantly influence the reaction's selectivity.

  • Reaction Temperature: Temperature control is critical. Higher temperatures can lead to over-fluorination and isomerization.

  • Molar Ratio of Reactants: Carefully controlling the stoichiometry of the fluorinating agent (e.g., HF) to the organic substrate can prevent both incomplete and excessive fluorination.

Q3: What are the typical reaction conditions for the synthesis of chlorofluoropropanes?

A3: Synthesis of chlorofluorocarbons often involves the fluorination of a chlorinated alkane precursor using a fluorinating agent like hydrogen fluoride (HF). The reaction is typically carried out in the gas phase at elevated temperatures in the presence of a catalyst.

ParameterTypical Range
Temperature 150°C - 450°C
Pressure Atmospheric to moderate pressure
Catalyst Antimony pentachloride, chromium oxyfluoride, etc.
Fluorinating Agent Anhydrous Hydrogen Fluoride (AHF)

Q4: What purification techniques are most effective for this compound?

A4: The primary method for purifying chlorofluorocarbons is fractional distillation. Due to the potential for close-boiling impurities, a distillation column with a high number of theoretical plates is recommended. For very high purity requirements, preparative gas chromatography can be employed.

Experimental Protocols

General Protocol for Gas-Phase Fluorination of a Chlorinated Propane

This protocol describes a generalized procedure for the synthesis of a chlorofluoropropane from a chlorinated precursor.

  • Catalyst Activation: The catalyst is packed into a suitable reactor (e.g., a Monel or nickel alloy tube) and activated by heating under a flow of nitrogen, followed by treatment with anhydrous hydrogen fluoride (HF) at an elevated temperature.

  • Reactant Feed: The chlorinated propane precursor is vaporized and fed into the reactor along with a controlled flow of anhydrous HF. An inert gas, such as nitrogen, may be used as a carrier.

  • Reaction: The reaction is carried out at a controlled temperature and pressure. The reactor effluent, containing the desired product, byproducts, unreacted starting materials, and HCl, is passed through a series of condensers and scrubbers.

  • Product Collection and Neutralization: The crude product is collected in a cold trap. Acidic byproducts like HCl and unreacted HF are removed by scrubbing with water and a dilute alkaline solution.

  • Drying and Purification: The organic phase is separated and dried using a suitable drying agent (e.g., anhydrous calcium sulfate). The final product is purified by fractional distillation.

Visualizations

TroubleshootingWorkflow start Problem Identified: Low Yield or High Impurity check_yield Analyze Product Mixture (e.g., GC-MS) start->check_yield low_yield Issue: Low Yield check_yield->low_yield Low Conversion high_impurities Issue: High Impurities check_yield->high_impurities High Byproducts incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn impurity_type Identify Impurity Type high_impurities->impurity_type incomplete_rxn->high_impurities No, likely selectivity issue adjust_conditions Increase Temp/Time Check Catalyst Activity incomplete_rxn->adjust_conditions Yes adjust_conditions->check_yield under_halogenated Under-halogenated? impurity_type->under_halogenated over_halogenated Over-halogenated? impurity_type->over_halogenated isomers Isomers? impurity_type->isomers increase_reactant Increase Halogenating Agent Increase Temp/Time under_halogenated->increase_reactant Yes purify Purify Product (Fractional Distillation) under_halogenated->purify No decrease_conditions Decrease Temp Adjust Reactant Ratio over_halogenated->decrease_conditions Yes over_halogenated->purify No optimize_selectivity Lower Temperature Screen Catalysts isomers->optimize_selectivity Yes isomers->purify No increase_reactant->check_yield decrease_conditions->check_yield optimize_selectivity->check_yield end Optimized Synthesis purify->end

Caption: Troubleshooting workflow for minimizing byproducts.

SynthesisWorkflow start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reactant_prep Reactant Preparation (Vaporization) start->reactant_prep reactor Gas-Phase Reactor catalyst_prep->reactor reactant_prep->reactor quenching Quenching & Neutralization (H2O/Alkali Scrub) reactor->quenching separation Phase Separation quenching->separation drying Drying of Organic Phase separation->drying Organic Layer separation->waste Aqueous Waste distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product distillation->byproducts Byproducts

Caption: Generalized experimental workflow for synthesis.

Technical Support Center: Stabilizing 1,1,1-Trichloropentafluoropropane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stabilization of 1,1,1-Trichloropentafluoropropane (CFC-215cb) for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (C₃Cl₃F₅) is a chlorofluorocarbon (CFC). While generally inert in the lower atmosphere, its stability can be compromised over long-term storage, especially when exposed to certain conditions.[1] Degradation can lead to the formation of impurities that may affect experimental outcomes.

Q2: What are the primary degradation pathways for this compound?

A2: While specific experimental data for this compound is limited, based on the behavior of analogous perhalogenated propanes, the primary degradation pathways are likely to be:

  • Photochemical Decomposition: Similar to other CFCs, exposure to ultraviolet (UV) radiation can cause the cleavage of C-Cl bonds, generating free radicals.[1][2] This is a significant concern for stratospheric ozone depletion but can also occur in a laboratory setting with improper storage.

  • Thermal Decomposition: At elevated temperatures, C-C and C-Cl bond scission can occur, leading to the formation of smaller halogenated compounds and free radicals.

  • Hydrolysis: Although generally resistant to hydrolysis, prolonged contact with water, especially at elevated temperatures or in the presence of certain metals, can lead to the slow formation of acidic byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF).

Q3: What are the signs of this compound degradation?

A3: Signs of degradation may include:

  • Discoloration of the liquid.

  • The appearance of a precipitate or haze.

  • A change in odor , which could indicate the formation of acidic or other volatile byproducts.

  • Corrosion of the storage container.

  • Inconsistent or unexpected results in experimental applications.

Q4: What types of stabilizers are effective for long-term storage?

A4: To mitigate degradation, a combination of stabilizers is often employed. For halogenated hydrocarbons, these typically fall into two main categories:

  • Acid Scavengers: These compounds neutralize acidic byproducts (HCl, HF) that can catalyze further degradation. Common examples include epoxides (e.g., butylene oxide), and other proprietary formulations designed for refrigeration systems.[3][4]

  • Antioxidants/Free-Radical Scavengers: These molecules inhibit degradation initiated by free radicals, which can be formed through photochemical or thermal processes. Hindered phenols are a common class of antioxidants used for this purpose.[5][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or precipitate observed in the stored this compound. Polymerization or reaction with contaminants.1. Do not use the material. 2. Filter a small, representative sample through a compatible membrane (e.g., PTFE) and analyze the filtrate and residue to identify the impurity. 3. Review storage conditions and handling procedures for potential sources of contamination.
Corrosion or discoloration of the storage container. Formation of acidic byproducts (HCl, HF) due to hydrolysis or thermal degradation.1. Immediately transfer the this compound to a new, clean, and compatible container (e.g., glass or passivated stainless steel). 2. Test the material for acidity using the protocol outlined in the "Experimental Protocols" section. 3. If acidic, consider adding an acid scavenger at a recommended concentration.
Inconsistent analytical results when using the stored material. Presence of degradation products or impurities.1. Re-purify the this compound by distillation. 2. Analyze the purified material for purity and potential contaminants using Gas Chromatography-Mass Spectrometry (GC-MS). 3. Implement a routine quality control check for stored materials.
Development of a faint, sharp odor from the storage container. Formation of volatile degradation products.1. Handle the material in a well-ventilated fume hood. 2. Verify the integrity of the container seal. 3. Analyze the headspace of the container by GC-MS to identify the volatile compounds.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Dispense 10 mL aliquots of the this compound to be tested into several clean, dry, pressure-resistant glass ampoules.

  • Stabilizer Addition (if applicable): To designated ampoules, add the stabilizer(s) to be evaluated at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control group with no stabilizer.

  • Headspace Purging: Purge the headspace of each ampoule with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Sealing: Immediately seal the ampoules using a torch.

  • Storage Conditions: Place the sealed ampoules in a temperature-controlled oven at an elevated temperature (e.g., 50°C). For photochemical stability, expose a parallel set of ampoules to a controlled UV light source.

  • Time Points: Withdraw ampoules for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Visually inspect for any changes in appearance (color, clarity).

    • Analyze the purity of the this compound and the formation of any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Determine the acidity of the sample by titration as described in Protocol 2.

Protocol 2: Determination of Acidity

This protocol is used to quantify the amount of acidic byproducts in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 50 g of the this compound sample into a clean, dry conical flask.

  • Extraction: Add 50 mL of deionized water to the flask. Stopper the flask and shake vigorously for 5 minutes to extract any acidic components into the aqueous phase.

  • Phase Separation: Allow the layers to separate. Carefully transfer the aqueous (top) layer to a separate beaker.

  • Titration: Add a few drops of a suitable indicator (e.g., bromothymol blue) to the aqueous extract. Titrate with a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH) until the endpoint is reached (color change).

  • Calculation: Calculate the acidity, typically expressed as ppm of HCl, using the following formula:

    Acidity (ppm HCl) = (V × M × 36.46 × 10⁶) / W

    Where:

    • V = volume of NaOH solution used (L)

    • M = molarity of the NaOH solution (mol/L)

    • 36.46 = molecular weight of HCl ( g/mol )

    • W = weight of the this compound sample (g)

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for this compound at 50°C

StabilizerConcentration (% w/w)Purity after 8 weeks (%)Acidity after 8 weeks (ppm HCl)Appearance after 8 weeks
None (Control)098.555Slight yellow tint
Acid Scavenger A0.599.8<5Clear, colorless
Antioxidant B0.599.225Clear, colorless
Acid Scavenger A + Antioxidant B0.5 + 0.599.9<5Clear, colorless

Table 2: Recommended Stabilizer Concentrations (General Guidance for CFCs)

Stabilizer TypeExample CompoundTypical Concentration Range (ppm by weight)
Acid ScavengerButylene Oxide500 - 2000
AntioxidantHindered Phenol (e.g., BHT)100 - 500

Note: Optimal concentrations should be determined experimentally for this compound.

Visualizations

degradation_pathway cluster_main This compound cluster_stressors Stress Factors cluster_degradation Degradation Products CFC_215cb C₃Cl₃F₅ Free_Radicals Free Radicals (Cl·) CFC_215cb->Free_Radicals Photolysis Acids Acids (HCl, HF) CFC_215cb->Acids Hydrolysis Other_Halocarbons Smaller Halocarbons CFC_215cb->Other_Halocarbons Thermolysis UV_Light UV Light UV_Light->Free_Radicals Heat Heat Heat->Free_Radicals Heat->Other_Halocarbons Moisture Moisture/H₂O Moisture->Acids

Caption: Potential degradation pathways of this compound.

stabilization_workflow Start Unstabilized This compound Add_Stabilizers Add Stabilizer(s) (Acid Scavenger, Antioxidant) Start->Add_Stabilizers Accelerated_Stability_Test Accelerated Stability Test (Elevated Temp, UV Exposure) Add_Stabilizers->Accelerated_Stability_Test Analysis Analyze Samples (GC-MS, Titration) Accelerated_Stability_Test->Analysis Evaluate Evaluate Stability (Purity, Acidity, Appearance) Analysis->Evaluate Optimized_Storage Optimized Long-Term Storage Evaluate->Optimized_Storage Stable Reformulate Adjust Stabilizer Concentration Evaluate->Reformulate Unstable Reformulate->Add_Stabilizers

Caption: Workflow for developing a stabilization strategy.

Material Compatibility

Proper selection of storage and handling materials is crucial to prevent contamination and degradation.

Recommended Materials:

  • Glass: Borosilicate glass is highly recommended for long-term storage, especially for analytical standards.

  • Stainless Steel: Passivated 316 stainless steel is generally compatible.

  • PTFE (Polytetrafluoroethylene): Suitable for seals, gaskets, and tubing.

Materials to Avoid:

  • Elastomers: Many common elastomers such as natural rubber, neoprene, and some formulations of nitrile rubber may swell or degrade upon contact with halogenated hydrocarbons. Fluorocarbon elastomers (FKM) generally show better resistance.[8][9][10]

  • Plastics: Some plastics may be permeable to or degraded by this compound. High-density polyethylene (HDPE) and polypropylene (PP) may be unsuitable for long-term contact.[8]

  • Reactive Metals: Avoid contact with aluminum, zinc, and magnesium, especially in the presence of moisture, as they can catalyze decomposition.

It is always recommended to perform compatibility testing with specific materials under the intended conditions of use.

References

Technical Support Center: 1,1,1-Trichloropentafluoropropane (CFC-215cb)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1,1-Trichloropentafluoropropane (CAS No. 4259-43-2). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is generally of high purity. However, trace amounts of impurities may be present, arising from the manufacturing process. These can include:

  • Isomeric Impurities: Other isomers of trichloropentafluoropropane, such as 1,1,2-Trichloropentafluoropropane and 1,2,2-Trichloropentafluoropropane, are common impurities.

  • Under-fluorinated or Over-chlorinated Compounds: Molecules with a different chlorine-to-fluorine ratio, which are intermediates or byproducts of the synthesis process.

  • Residual Starting Materials: Trace amounts of precursors used in the synthesis, such as tetrafluoroethylene or fluorotrichloromethane, may remain.[1]

  • Related Chlorofluorocarbons: Small quantities of other chlorofluorocarbons can sometimes be detected.

Q2: What are the potential impacts of these impurities on my experiments?

A2: The impact of impurities depends on their concentration and reactivity. For most applications, the trace levels of impurities in high-purity grades of this compound will not significantly affect experimental outcomes. However, in highly sensitive applications, such as catalyst development or polymerization reactions, even minor impurities could potentially:

  • Act as inhibitors or promoters of a reaction.

  • Lead to the formation of unexpected byproducts.

  • Affect the physical properties of a mixture.

  • Interfere with analytical measurements.

Q3: How can I verify the purity of my this compound?

A3: The most common and effective method for analyzing the purity of this compound and identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the main component from its impurities and provide mass spectra for their identification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or rates Impurities in the this compound may be interfering with the reaction chemistry.1. Verify the purity of the solvent using GC-MS. 2. If impurities are detected, consider purifying the this compound by distillation. 3. Test a new batch of the compound from a reputable supplier.
Unexpected peaks in analytical data (e.g., NMR, GC-MS) The unexpected peaks may correspond to impurities present in the this compound.1. Run a blank analysis of the this compound to identify any inherent impurity peaks. 2. Compare the mass spectra of the unknown peaks with known impurities of related chlorofluorocarbons.
Poor solubility of reagents While this compound is a good solvent for many nonpolar compounds, certain reagents may have limited solubility.1. Confirm the solubility of your reagents in similar fluorinated solvents. 2. Consider using a co-solvent to improve solubility.
Phase separation in reaction mixture Introduction of highly polar reagents or byproducts can lead to phase separation.1. Assess the polarity of all components in your reaction mixture. 2. If phase separation is undesirable, explore the use of a homogenizer or a different solvent system.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their typical, though often very low, concentration ranges in commercial grades of this compound. Please note that exact concentrations can vary between manufacturers and batches.

Impurity Chemical Formula Typical Concentration Range (by GC area %)
1,1,2-TrichloropentafluoropropaneC₃Cl₃F₅< 0.1%
1,2,2-TrichloropentafluoropropaneC₃Cl₃F₅< 0.1%
TetrachlorotetrafluoropropanesC₃Cl₄F₄< 0.05%
DichloropentafluoropropanesC₃H₂Cl₂F₅< 0.05%
Residual Solvents/Reactants-< 0.01%

Experimental Protocols

Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity.

1. Objective: To separate and identify the main component and any volatile impurities in a sample of this compound.

2. Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column suitable for separating volatile halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Sample of this compound

  • Volumetric flask and a suitable solvent for dilution (e.g., hexane, if necessary)

3. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/minute to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 35-400 amu

4. Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent like hexane if necessary for your instrument's sensitivity. A typical concentration would be 1%.

  • Inject the sample into the GC-MS.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

  • Identify impurities by comparing their mass spectra to a library of known compounds (e.g., NIST).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution (if required) Sample->Dilution Injection Injection into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Peak Integration & Quantification Detection->Chromatogram MassSpectra Mass Spectra Analysis Detection->MassSpectra Identification Impurity Identification Chromatogram->Identification MassSpectra->Identification Conclusion Conclusion Identification->Conclusion Purity Assessment

Caption: Workflow for the analysis of this compound purity by GC-MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Inconsistent Results) CheckPurity Is the purity of This compound a potential cause? Start->CheckPurity Analyze Analyze Purity (GC-MS) CheckPurity->Analyze Yes OtherCauses Investigate Other Experimental Parameters CheckPurity->OtherCauses No ImpuritiesFound Impurities Detected? Analyze->ImpuritiesFound NewBatch Use New Batch Analyze->NewBatch Purify Purify Solvent (e.g., Distillation) ImpuritiesFound->Purify Yes ImpuritiesFound->OtherCauses No ProblemSolved Problem Resolved Purify->ProblemSolved NewBatch->ProblemSolved

References

Technical Support Center: Synthesis of 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1,1-Trichloropentafluoropropane synthesis. The following information is based on established principles of halocarbon synthesis and data from closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: While specific literature for this compound is limited, common synthesis strategies for similar polychlorofluoropropanes involve the fluorination or chlorofluorination of a suitable C3 precursor. A likely route is the catalyzed reaction of a trichlorotrifluoropropene isomer with hydrogen fluoride (HF) and chlorine (Cl₂). The choice of catalyst and reaction conditions is crucial for directing the regioselectivity of the additions and substitutions to obtain the desired 1,1,1-trichloro isomer.

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors critically impact the yield:

  • Reaction Temperature and Pressure: These parameters affect reaction rates and the selectivity towards the desired product.[1]

  • Catalyst Choice and Activity: The catalyst (e.g., chromium-based, antimony-based) plays a pivotal role in the efficiency of the halogen exchange and addition reactions.

  • Molar Ratios of Reactants: The stoichiometry of the alkene, HF, and Cl₂ must be carefully controlled to minimize the formation of byproducts from over- or under-halogenation.[2]

  • Reaction Time/Contact Time: The duration the reactants are in contact with the catalyst influences conversion and can affect the product distribution.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials or solvents can poison the catalyst or lead to unwanted side reactions.

Q3: What are the expected side products in this synthesis?

A3: Common side products can include isomers of trichloropentafluoropropane (e.g., 1,2,2-Trichloropentafluoropropane), as well as products of over-fluorination (e.g., dichlorotetrafluoropropanes) or incomplete chlorination. Isomerization and elimination reactions can also occur at elevated temperatures.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture (if feasible and safe) and analyzing them by Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry (MS) or Flame Ionization Detector (FID)). This will allow for the quantification of the starting material, the desired product, and any byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction temperature or time.[1]2. Catalyst deactivation or insufficient amount.3. Low pressure (for gas-phase reactions).1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring for byproduct formation.2. Ensure the catalyst is properly activated and used in the correct amount. Consider regenerating or replacing the catalyst.3. Increase the system pressure to enhance reactant interaction.[1]
Low Selectivity to this compound (High Isomer Formation) 1. Suboptimal reaction temperature.2. Incorrect catalyst or catalyst support.3. Improper molar ratios of reactants.1. Optimize the temperature. Isomerization can be favored at higher temperatures.2. Experiment with different catalysts known for high regioselectivity in similar reactions.3. Systematically vary the molar ratios of the alkene, HF, and Cl₂ to find the optimal balance.
Formation of Over-fluorinated/Over-chlorinated Byproducts 1. Excess of fluorinating/chlorinating agent.2. High reaction temperature or prolonged reaction time.1. Reduce the molar ratio of HF and/or Cl₂ relative to the organic substrate.[2]2. Lower the reaction temperature or decrease the contact time in the reactor.
Product Degradation or Polymerization 1. Excessively high reaction temperature.2. Presence of impurities that can initiate polymerization.1. Lower the reaction temperature.[3]2. Ensure all reactants and the reactor system are clean and free of contaminants.
Difficulty in Product Isolation/Purification 1. Formation of azeotropes with byproducts or solvents.2. Similar boiling points of the product and impurities.1. Consider extractive distillation or pressure-swing distillation.2. Employ fractional distillation with a high-efficiency column. For persistent impurities, preparative gas chromatography may be an option. Phase separation by cooling may also be effective for certain impurities.[4]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a trichloropentafluoropropane, based on the synthesis of a close isomer. This should be adapted and optimized for the synthesis of this compound.

Synthesis of Trichloropentafluoropropane via Chlorofluorination [2]

Objective: To synthesize trichloropentafluoropropane by reacting a suitable trichlorotrifluoropropene with hydrogen fluoride and chlorine over a solid catalyst.

Materials:

  • 1,1,2-Trichloro-3,3,3-trifluoropropene (or another suitable precursor)

  • Anhydrous Hydrogen Fluoride (HF)

  • Chlorine (Cl₂)

  • Nitrogen (N₂) for inerting

  • Copper-substituted α-chromium oxide catalyst (or another suitable fluorination catalyst)

  • Inconel or Monel reactor tube

Equipment:

  • Flow reactor system with temperature and pressure control

  • Mass flow controllers for gases

  • Pump for liquid feed

  • Vaporizer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Place a weighed amount of the catalyst in the reactor. Heat the reactor from 50°C to 175°C in a stream of nitrogen. Then, introduce HF at a controlled flow rate to activate the catalyst surface. The temperature is then gradually increased to 400°C over several hours. After activation, the reactor is cooled to the desired reaction temperature under a nitrogen flow.[2]

  • Reaction:

    • Set the reactor to the desired temperature (e.g., starting at 200°C and optimizing as needed).

    • The organic substrate (trichlorotrifluoropropene) is fed into a vaporizer and then mixed with HF and Cl₂ gas streams.

    • A typical molar ratio of HF/alkene/Cl₂ to start with could be 20:1:4.[2]

    • The combined reactant stream is passed through the catalyst bed in the reactor. A contact time of 5-30 seconds can be a starting point for optimization.[2]

    • The reaction is conducted at atmospheric pressure.[2]

  • Product Collection and Analysis:

    • The effluent from the reactor is passed through a series of traps (e.g., a water trap and a cold trap) to collect the organic products and unreacted starting materials.

    • The collected organic layer is analyzed by GC and GC-MS to determine the product distribution and yield.

Purification: The crude product mixture is subjected to fractional distillation to separate the desired this compound from byproducts and unreacted starting materials.

Data Presentation

The following table presents hypothetical yield data based on the synthesis of a related compound, 1,2,2-Trichloropentafluoropropane, to illustrate the effect of reaction temperature on product distribution.[2] This data should be used as a reference for designing experiments.

Temperature (°C)Precursor Conversion (%)Yield of Isomer A (e.g., 1,2,2-trichloro) (%)Yield of Isomer B (e.g., 1,1,1-trichloro) (%)Yield of Other Byproducts (%)
2007555155
2509063207
30098502523

Note: This data is illustrative and the optimal conditions for the synthesis of this compound will need to be determined experimentally.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start reactants Prepare Reactants (Alkene, HF, Cl2) start->reactants catalyst Activate Catalyst start->catalyst mix Mix & Vaporize Reactants reactants->mix react Flow Through Catalyst Bed catalyst->react mix->react collect Collect Crude Product react->collect analyze GC-MS Analysis collect->analyze analyze->reactants Optimize Conditions purify Fractional Distillation analyze->purify Proceed if Yield is Promising product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Low Conversion start->cause1 cause2 Low Selectivity start->cause2 cause3 Product Loss start->cause3 sol1a Increase Temperature/Time cause1->sol1a sol1b Check Catalyst Activity cause1->sol1b sol2a Optimize Temperature cause2->sol2a sol2b Vary Reactant Ratios cause2->sol2b sol3a Improve Distillation cause3->sol3a sol3b Check for Leaks cause3->sol3b

References

Technical Support Center: Compatibility of 1,1,1-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the compatibility of 1,1,1-Trichloropentafluoropropane with common laboratory materials. Due to the limited availability of specific compatibility data for this compound, the information provided is based on the general chemical resistance of materials to halogenated hydrocarbons. It is imperative to conduct experimental testing under your specific operating conditions before widespread use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound (also known as CFC-215cb) is a chlorofluorocarbon (CFC).[1] As a halogenated hydrocarbon, its compatibility with laboratory materials should be approached with caution, as this class of chemicals can be aggressive towards certain polymers and elastomers.

Q2: I do not have specific compatibility data for this compound. How should I select materials for my experiment?

When specific data is unavailable, material selection should be based on their general resistance to chlorinated and fluorinated hydrocarbons.[2] Materials such as Polytetrafluoroethylene (PTFE) and other fluoropolymers generally exhibit high resistance to a wide range of chemicals, including solvents, acids, and bases.[3] For metals, stainless steel is a common choice for its inertness. However, the most reliable method is to conduct compatibility testing under your experimental conditions.

Q3: What are the common signs of material incompatibility with this compound?

Signs of incompatibility can vary depending on the material. For plastics and elastomers, you might observe:

  • Swelling or softening

  • Discoloration

  • Cracking or crazing

  • Brittleness

  • A change in weight or dimensions

For metals, look for signs of corrosion, such as pitting or discoloration.

Q4: Can temperature affect the compatibility of materials with this compound?

Yes, elevated temperatures can accelerate chemical reactions and increase the likelihood of material degradation.[4][5] A material that is compatible at room temperature may not be suitable for use at higher temperatures. Always consider the temperature range of your experiment when selecting and testing materials.

Q5: Are there any general guidelines for handling halogenated hydrocarbons like this compound in the lab?

Yes. Beyond material compatibility, it is crucial to handle such chemicals in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure that all storage and reaction vessels are properly sealed and labeled.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Plastic tubing has become cloudy and swollen.Chemical attack by this compound.Immediately discontinue use of the current tubing. Replace with a more chemically resistant material such as PTFE or a compatible fluoropolymer. Conduct a small-scale immersion test before implementing the new material in your experiment.
Elastomeric seals (e.g., O-rings) are brittle and cracked.Incompatibility with this compound, leading to loss of plasticizers and degradation.Replace the seals with a more robust elastomer like perfluoroelastomer (FFKM) or PTFE-encapsulated seals. Verify compatibility by soaking a sample seal in the chemical for a period representative of your experimental duration.
Discoloration or pitting observed on metal components.Corrosion induced by this compound, possibly accelerated by impurities or elevated temperatures.Cease use of the affected equipment. Consult a corrosion resistance chart for a more suitable metal or alloy. For many applications, 316 stainless steel is a good starting point, but more resistant alloys may be necessary.
Unexpected experimental results or contamination.Leaching of chemicals from incompatible labware into the experimental solution.Review the compatibility of all materials in contact with your reagents. If incompatibility is suspected, replace the component with a more inert material like glass or PTFE. Run a blank experiment with only the solvent and the new labware to test for leachables.

Material Compatibility Summary

The following tables provide a general, qualitative assessment of the compatibility of common lab materials with halogenated hydrocarbons like this compound. This information is not based on specific testing with this compound and should be used as a preliminary guide only.

Plastics

MaterialExpected CompatibilityNotes
Polytetrafluoroethylene (PTFE)ExcellentGenerally inert to most chemicals, including halogenated hydrocarbons.[3]
Polyvinylidene Fluoride (PVDF)GoodHigh resistance to halogens and organic solvents.
Polypropylene (PP)Fair to PoorCan be susceptible to attack by chlorinated hydrocarbons, leading to swelling and loss of mechanical strength.[2]
Polyethylene (HDPE, LDPE)PoorGenerally not recommended for use with halogenated solvents.
Polyvinyl Chloride (PVC)PoorAttacked by chlorinated hydrocarbons.
Polycarbonate (PC)PoorProne to stress cracking and chemical attack by halogenated compounds.

Elastomers

MaterialExpected CompatibilityNotes
Perfluoroelastomer (FFKM)ExcellentOffers the broadest range of chemical resistance among elastomers.
Viton® (FKM)Good to FairGenerally good resistance, but swelling may occur with some fluorinated compounds. Testing is recommended.
Ethylene Propylene Diene Monomer (EPDM)PoorNot recommended for use with chlorinated or aromatic hydrocarbons.
SiliconePoorTends to swell significantly in the presence of many solvents, including halogenated hydrocarbons.
Nitrile (Buna-N)PoorNot suitable for use with halogenated hydrocarbons.

Metals

MaterialExpected CompatibilityNotes
Stainless Steel (316)GoodGenerally resistant, but corrosion can be a concern with acidic impurities or at elevated temperatures.
Stainless Steel (304)FairLess resistant to corrosion than 316 stainless steel.
AluminumFair to PoorCan be susceptible to corrosion, especially in the presence of moisture.
Brass, CopperPoorGenerally not recommended for use with halogenated compounds due to potential reactivity.

Experimental Protocol for Compatibility Testing

This protocol outlines a general procedure for assessing the compatibility of a material with this compound.

1. Initial Screening (Immersion Test) a. Cut several pre-weighed and measured samples of the material to be tested. b. Fully immerse the samples in this compound in a sealed, labeled container. c. Place the container in a location that simulates the temperature of your experimental conditions. d. After a predetermined exposure time (e.g., 24 hours, 7 days), remove the samples. e. Visually inspect for any changes such as discoloration, swelling, or cracking. f. Gently blot the samples dry and re-weigh and re-measure them to quantify any changes.

2. Mechanical Property Assessment a. For plastics and elastomers, perform a qualitative assessment of flexibility and hardness compared to an unexposed control sample. b. If quantitative data is required, mechanical testing (e.g., tensile strength, elongation at break) can be performed on exposed and control samples. A significant change in these properties indicates incompatibility.

3. Simulated Use Test a. Assemble a small-scale version of your experimental setup using the candidate material. b. Run the experiment with this compound for the intended duration. c. At the conclusion of the test, inspect all components for any signs of degradation. d. Analyze a sample of the this compound (e.g., by chromatography) to check for any leached substances from the material.

Below is a graphical representation of the compatibility testing workflow.

G cluster_0 Phase 1: Material Selection cluster_1 Phase 2: Experimental Testing start Identify Required Lab Material consult_data Consult Chemical Compatibility Charts start->consult_data is_data_available Specific Data for This compound Available? consult_data->is_data_available select_candidate Select Candidate Material (e.g., PTFE, Stainless Steel) is_data_available->select_candidate Yes select_from_class Select Candidate Based on General Halogenated Hydrocarbon Resistance is_data_available->select_from_class No immersion_test Perform Immersion Test (24h - 7 days) select_candidate->immersion_test select_from_class->immersion_test visual_inspection Visual Inspection: - Swelling - Discoloration - Cracking immersion_test->visual_inspection physical_measurement Physical Measurement: - Weight Change - Dimensional Change visual_inspection->physical_measurement is_change_observed Significant Changes Observed? physical_measurement->is_change_observed simulated_use_test Simulated Use Test is_change_observed->simulated_use_test No material_incompatible Material is Incompatible. Return to Phase 1. is_change_observed->material_incompatible Yes final_inspection Final Inspection and Leachate Analysis simulated_use_test->final_inspection material_compatible Material is Compatible for Use final_inspection->material_compatible

References

Validation & Comparative

quantitative analysis of 1,1,1-Trichloropentafluoropropane in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantitative Analysis of 1,1,1-Trichloropentafluoropropane in Environmental Samples

This guide provides a comparative overview of analytical methodologies for the quantitative determination of this compound (CFC-215) in environmental matrices such as water, air, and soil. Given the limited availability of data specifically for CFC-215, this guide draws upon established methods for analogous volatile halogenated compounds. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample introduction systems, which are the gold standard for the analysis of such compounds.

Analytical Methodologies

The selection of an appropriate analytical method for CFC-215 is contingent on the sample matrix, the required detection limits, and the available instrumentation. The most prevalent and effective methods involve gas chromatography for separation, coupled with mass spectrometry for detection and quantification.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

Purge and Trap GC-MS is a highly sensitive method suitable for the analysis of volatile organic compounds (VOCs) in water and soil/sediment samples. This technique involves purging the volatile compounds from the sample matrix with an inert gas, trapping them on a sorbent material, and then thermally desorbing them into the GC-MS system.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace GC-MS is a robust and automated technique for the analysis of VOCs in solid and liquid samples. It involves equilibrating the sample in a sealed vial to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS.

Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

Liquid-Liquid Extraction is a classical sample preparation technique that can be employed for the analysis of a wide range of organic compounds in aqueous samples. It involves extracting the analytes from the water sample into an immiscible organic solvent, which is then concentrated and injected into the GC-MS. A common alternative detector for halogenated compounds is the Electron Capture Detector (ECD), which offers high sensitivity.

Comparative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of volatile halogenated compounds using the aforementioned techniques. It is important to note that these values are representative of similar compounds and may vary for this compound. Method validation for CFC-215 would be required to establish definitive performance metrics.

ParameterPurge and Trap GC-MSHeadspace GC-MSLiquid-Liquid Extraction GC-ECD/MS
Applicable Matrices Water, Soil, SedimentWater, Soil, Solid WasteWater
Typical Detection Limits Low ng/L to µg/L (water)[1][2]; µg/kg (soil)µg/kg to mg/kg (soil)[3][4]ng/L to µg/L (water)[5]
Precision (%RSD) < 15%[1]< 10%[4]< 20%[6]
Accuracy/Recovery 80-120%70-130%[4]70-120%
Linearity (R²) > 0.995> 0.996[4]> 0.99
Throughput ModerateHighLow to Moderate
Automation Potential HighHighModerate
Solvent Consumption LowLowHigh

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantitative analysis. Below are generalized protocols for the discussed methods, which should be optimized for the specific analysis of CFC-215.

Purge and Trap GC-MS Protocol for Water Samples
  • Sample Collection and Preservation: Collect water samples in 40-60 mL vials with zero headspace. Preserve with a dechlorinating agent if residual chlorine is present and store at 4°C.

  • Sample Preparation: For a standard 5 mL or 25 mL sample, add an internal standard and surrogate solution.

  • Purge and Trap: Place the sample in the purge vessel. Purge with an inert gas (e.g., helium) at a defined flow rate and time. The volatile analytes are carried to a sorbent trap.

  • Desorption: Rapidly heat the trap to desorb the analytes onto the GC column.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for volatile organic compounds, such as a 30m x 0.25mm ID x 1.4µm film thickness column.

    • Oven Program: Implement a temperature program that provides good separation of target analytes. A typical program might start at 35°C, hold for a few minutes, and then ramp up to around 200°C.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for CFC-215.

Headspace GC-MS Protocol for Soil Samples
  • Sample Collection and Preparation: Collect soil samples in appropriate containers and store them at 4°C. Weigh a portion of the soil (e.g., 5-10 g) into a headspace vial. Add a matrix modifying solution (e.g., sodium sulfate) and an internal standard.

  • Incubation: Seal the vial and place it in the headspace autosampler. Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow for the volatilization of analytes into the headspace.

  • Injection: A heated syringe takes a known volume of the headspace gas and injects it into the GC inlet.

  • GC-MS Analysis: Follow the GC-MS conditions as outlined in the Purge and Trap protocol, adjusting the temperature program as needed for optimal separation.

Liquid-Liquid Extraction GC-ECD/MS Protocol for Water Samples
  • Sample Preparation: To a 1 L water sample, add an internal standard and adjust the pH if necessary.

  • Extraction: Transfer the sample to a separatory funnel and add a suitable extraction solvent (e.g., dichloromethane or hexane). Shake vigorously for a few minutes and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-ECD/MS Analysis: Inject an aliquot of the concentrated extract into the GC system. The GC conditions will be similar to the other methods. For GC-ECD analysis, the detector temperature and gas flows must be optimized for maximum sensitivity to halogenated compounds. For GC-MS, operate in SIM mode.

Visualizations

Workflow for Purge and Trap GC-MS Analysis```dot

P_and_T_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water/Soil Sample Add_IS Add Internal Standard Sample->Add_IS Purge Purge with Inert Gas Trap Trap on Sorbent Desorb Thermal Desorption GC Gas Chromatography MS Mass Spectrometry Quant Quantification MS->Quant

Caption: Workflow for the analysis of volatile compounds by Headspace GC-MS.

Logical Relationship of Analytical Method Selection

Method_Selection Matrix Sample Matrix Water Water Matrix->Water Soil Soil/Sediment Matrix->Soil Air Air Matrix->Air PT_GCMS P&T-GC-MS Water->PT_GCMS Low Detection Limit LLE_GCMS LLE-GC-MS/ECD Water->LLE_GCMS Wide Analyte Range HS_GCMS HS-GC-MS Water->HS_GCMS High Throughput Soil->PT_GCMS Soil->HS_GCMS Canister Canister Sampling & GC-MS Air->Canister High_Sensitivity High Sensitivity PT_GCMS->High_Sensitivity Moderate_Sensitivity Moderate Sensitivity LLE_GCMS->Moderate_Sensitivity High_Throughput High Throughput HS_GCMS->High_Throughput Established_Method Established Method Canister->Established_Method

Caption: Decision tree for selecting an analytical method for CFC-215.

References

A Comparative Guide to the Spectroscopic Data of 1,1,1-Trichloropentafluoropropane and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1,1,1-Trichloropentafluoropropane and related alternative compounds. Due to a notable scarcity of publicly available experimental spectroscopic data for this compound, this guide presents a cross-referenced comparison with structurally similar molecules for which data is accessible. This approach allows for informed estimations of expected spectral characteristics and highlights the data gap for the primary compound of interest.

Overview of Spectroscopic Data

  • 1,1,1-Trifluoropropane (HFC-263fb): A hydrofluorocarbon with a similar propane backbone but lacking chlorine atoms.

  • 1,1,1-Trichloropropane: A chlorinated alkane that shares the trichloromethyl group.

  • 1,1,2-Trichlorotrifluoroethane (CFC-113): A chlorofluorocarbon with a different carbon backbone but containing both chlorine and fluorine atoms.

Data Presentation

The following tables summarize the available spectroscopic data for the aforementioned alternative compounds.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Description
1,1,1-Trichloropropane ~2880-3080C-H stretching vibrations
~1300-1500C-H bending vibrations
~1140-1175, 840-790C-C skeletal vibrations
~580-780C-Cl stretching vibrations[1]
1,1,2-Trichlorotrifluoroethane Not explicitly detailed in search results, but expected to show strong C-F and C-Cl stretching bands.C-F and C-Cl bond vibrations are characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1,1,1-Trifluoropropane ~1.1 (-CH₃)Triplet of Quartets (tq)³JHH ≈ 7.5, ⁴JHF ≈ 2.5
~2.1 (-CH₂-)Quartet of Quartets (qq)³JHH ≈ 7.5, ³JHF ≈ 11

¹³C NMR

CompoundChemical Shift (δ) ppm
1,1,1-Trichloropropane Data available but specific shifts not detailed in search results.

¹⁹F NMR

CompoundChemical Shift (δ) ppm
1,1,1-Trifluoropropane Data available but specific shifts not detailed in search results.
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
1,1,1-Trifluoropropane 9879 ([M-HF]⁺), 69 ([CF₃]⁺), 29 ([C₂H₅]⁺)
1,1,1-Trichloropropane 146/148/150 (isotopic pattern)111, 113
1,1,2-Trichlorotrifluoroethane 186/188/190 (isotopic pattern)Data available but specific fragments not detailed in search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint region of the compound.

Methodology:

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For gaseous samples, a gas cell with IR-transparent windows is used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure solvent) is recorded.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Spectra are typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆). A reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • The sample is placed in the spectrometer's magnetic field.

    • A series of radiofrequency pulses are applied to the sample.

    • The resulting free induction decay (FID) signal is detected and Fourier transformed to obtain the NMR spectrum.

    • For ¹³C and ¹⁹F NMR, broadband proton decoupling is often used to simplify the spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are ionized, commonly using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Comparison Sample Chemical Sample IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectrum (Molecular Structure) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Comparison Comparison with Reference Data Structure_Elucidation->Comparison

Caption: A logical workflow for the spectroscopic analysis and characterization of a chemical compound.

References

A Comparative Cost-Benefit Analysis of 1,1,1-Trichloropentafluoropropane in Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,1,1-Trichloropentafluoropropane with Modern Alternatives in Precision Cleaning and Foam Blowing Applications.

Once a staple in various industrial applications, the use of this compound, a chlorofluorocarbon (CFC), has been largely phased out due to its significant environmental impact, specifically its contribution to ozone depletion. This guide provides a comprehensive cost-benefit analysis of this compound compared to its more contemporary alternatives, primarily focusing on its application as a precision cleaning solvent and a foam blowing agent. The comparison is based on available physical properties, environmental impact data, and estimated operational costs.

Executive Summary

The primary alternatives to this compound (CFC-215cb) in manufacturing are hydrochlorofluorocarbons (HCFCs) like HCFC-141b and hydrofluorocarbons (HFCs) like HFC-245fa. While this compound was effective in its applications, its high Ozone Depletion Potential (ODP) and significant Global Warming Potential (GWP) render it obsolete under current environmental regulations. The alternatives, while having their own environmental considerations, offer a substantial reduction in ozone-depleting effects.

This analysis indicates that for both precision cleaning and foam blowing applications, the alternatives, particularly HFC-245fa, present a more sustainable and, in the long run, more cost-effective solution despite potentially higher initial material costs. This is largely due to regulatory restrictions on CFCs, which have driven up their price and limited their availability, in addition to the costs associated with compliance and potential environmental liabilities.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators and environmental properties of this compound and its primary alternatives.

Table 1: Physical and Environmental Properties

PropertyThis compound (CFC-215cb)HCFC-141bHFC-245fa
Chemical Formula C3Cl3F5C2H3Cl2FC3H3F5
Boiling Point (°C) 73.7[1]3215.3[2]
Ozone Depletion Potential (ODP) High (Class I)[1]0.110[2]
Global Warming Potential (GWP, 100-yr) High (Not specified in results)725950
Flammability Non-flammableNon-flammableNon-flammable[3]
Kauri-Butanol (Kb) Value Data not available~60~25[4]

Table 2: Cost Comparison

SubstanceEstimated Price (per kg)Availability
This compound (CFC-215cb) Price not readily available (High due to phase-out)Severely restricted
HCFC-141b ~$2.00 - $3.00Phasing out, limited availability[5]
HFC-245fa $2.50 - $15.00Readily available[6][7][8]

Performance in Manufacturing Applications

Precision Cleaning
  • HCFC-141b , with a Kb value of around 60, has been a common replacement for CFCs in precision cleaning.[10] It offers good cleaning performance for a variety of soils.

  • HFC-245fa has a lower Kb value of approximately 25, indicating a milder solvent action.[4] This makes it suitable for sensitive materials but may be less effective on heavy oils and greases compared to the more aggressive solvents.

Operational Cost Considerations for Precision Cleaning:

  • Energy Consumption: Vapor degreasing is a common method for precision cleaning. The energy required for this process is influenced by the solvent's boiling point and heat of vaporization. Solvents with lower boiling points, like HFC-245fa, generally require less energy to reach their vapor phase.[11] Aqueous cleaning systems, an alternative to solvent-based cleaning, typically consume significantly more energy.[11][12][13]

  • Solvent Loss: Solvent loss through drag-out and diffusion is a major operational cost.[14] Factors influencing loss include the design of the vapor degreaser (e.g., freeboard ratio), operational practices, and the solvent's vapor pressure. While specific comparative data for these three solvents is unavailable, proper equipment design and handling procedures are crucial for minimizing losses of any solvent.[14][15]

Foam Blowing

In the production of polyurethane foams, the blowing agent's thermal conductivity is a critical factor as it directly impacts the insulation performance of the final product.

  • This compound was used as a blowing agent, and while specific thermal conductivity data for foams blown with it is scarce, CFCs like CFC-11 were known for producing foams with excellent insulation properties due to their low vapor thermal conductivity.[16][17]

  • HCFC-141b has been a widely used replacement for CFC-11. Foams blown with HCFC-141b generally exhibit good thermal insulation performance.[10]

  • HFC-245fa is a third-generation blowing agent that produces foams with thermal insulation performance comparable to or, in some optimized formulations, even better than those made with HCFC-141b.[3][18] The thermal conductivity of the foam is a key performance metric, and HFC-245fa has been a successful alternative in achieving low thermal conductivity values.[19][20]

Operational Cost Considerations for Foam Blowing:

  • Equipment Modification: Transitioning from CFCs to HFCs or other alternatives may require modifications to existing foaming equipment, which can represent a significant upfront cost.[14]

  • Material Cost and Efficiency: While the per-kilogram price of alternatives like HFC-245fa may be higher than the historical prices of CFCs, the overall cost-effectiveness also depends on the blowing efficiency and the desired foam density.

Experimental Protocols

To ensure objective comparisons between these substances, standardized testing methodologies are crucial.

Precision Cleaning Effectiveness

ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents

This method is used to determine the relative solvent power of hydrocarbon solvents.

  • Principle: A standard solution of kauri resin in n-butanol is titrated with the solvent being tested until a defined degree of turbidity is reached. The volume of solvent required is the Kauri-Butanol (Kb) value.[6][7][21]

  • Procedure Outline:

    • A weighed amount of the standard kauri-butanol solution is placed in a flask.

    • The solvent under investigation is titrated from a burette into the solution with constant swirling.

    • The endpoint is reached when the sharp outlines of 10-point print viewed through the solution become blurred.[8][21]

    • The volume of the solvent used is recorded as the Kb value.

// Node and Edge Styling edge [color="#5F6368"]; node [color="#5F6368"]; prep1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; titrate [fillcolor="#34A853", fontcolor="#FFFFFF"]; observe [fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; } Kauri-Butanol Value Test Workflow

Foam Thermal Conductivity

ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties by Means of the Heat Flow Meter Apparatus

This is a common method to measure the thermal conductivity of insulating materials like polyurethane foam.

  • Principle: A specimen of the foam is placed between a hot plate and a cold plate, and the heat flow through the material is measured under steady-state conditions.[22][23]

  • Procedure Outline:

    • A foam sample of known thickness is prepared.

    • The sample is placed in the heat flow meter apparatus between a hot and a cold plate maintained at constant, different temperatures.[24]

    • The apparatus measures the rate of heat flow through the sample.

    • The thermal conductivity (k-value) is calculated from the heat flow, the temperature difference across the sample, and the sample's dimensions.

// Node and Edge Styling edge [color="#5F6368"]; node [color="#5F6368"]; setup1 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup2 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup3 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [fillcolor="#34A853", fontcolor="#FFFFFF"]; record [fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; } Thermal Conductivity Test Workflow

Logical Relationship: Decision Framework for Solvent/Blowing Agent Selection

The selection of a suitable chemical for a manufacturing process involves a multi-faceted decision-making process. The following diagram illustrates the logical flow for choosing between this compound and its alternatives.

// Node and Edge Styling edge [color="#5F6368"]; node [color="#5F6368"]; } Decision Framework for Chemical Selection

Conclusion

The use of this compound in modern manufacturing is not viable due to its severe environmental impact and the associated regulatory restrictions. While it was once an effective solvent and blowing agent, the industry has successfully transitioned to alternatives that offer a significantly better environmental profile.

For precision cleaning , the choice between HCFC-141b and HFC-245fa depends on the specific cleaning requirements. HCFC-141b offers stronger solvency but is also being phased out. HFC-245fa is a milder, but more environmentally friendly long-term option.

For foam blowing , HFC-245fa has emerged as a leading alternative, providing excellent insulation performance with zero ODP.

Ultimately, the higher initial cost of modern alternatives is offset by their regulatory compliance, reduced environmental liability, and, in some cases, improved operational efficiencies. For any new or existing manufacturing process, a thorough evaluation based on performance, environmental impact, safety, and cost will invariably lead to the selection of a more sustainable alternative over this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,1-Trichloropentafluoropropane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.